molecular formula C13H14O3 B1276245 2,4-Bis(allyloxy)benzaldehyde CAS No. 96601-10-4

2,4-Bis(allyloxy)benzaldehyde

Cat. No.: B1276245
CAS No.: 96601-10-4
M. Wt: 218.25 g/mol
InChI Key: GACDJVALBBJGQY-UHFFFAOYSA-N
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Description

2,4-Bis(allyloxy)benzaldehyde (CAS Number: 96601-10-4) is a synthetic aromatic compound with the molecular formula C13H14O3. It features a benzaldehyde core substituted with two allyloxy groups at the 2 and 4 positions. This structure makes it a versatile precursor and building block in organic synthesis, particularly in the development of more complex chemical entities . The allyl ether groups are valuable functional handles in synthetic chemistry; they can serve as protecting groups for phenolic hydroxyl functions, which can be selectively removed at a later stage of a multi-step synthesis. Furthermore, the aldehyde group is highly reactive and allows for a wide range of transformations, including condensations and nucleophilic additions, making this compound useful for constructing heterocyclic systems or as a starting material in the synthesis of functionalized organic materials . Researchers utilize this compound under its GHS classification for laboratory investigations. 2,4-Bis(allyloxy)benzaldehyde is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(prop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACDJVALBBJGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409238
Record name 2,4-BIS(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96601-10-4
Record name 2,4-BIS(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular structure and weight of 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Reactivity Profile[1]

Executive Summary

2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4 ) represents a critical bifunctional intermediate in the synthesis of heterocyclic pharmacophores, particularly benzofurans and coumarins.[1] Distinguished by its dual allyl ether moieties, this compound serves as a "masked" nucleophile capable of undergoing [3,3]-sigmatropic rearrangements (Claisen rearrangement) to generate complex polycyclic architectures.[1]

This guide provides a rigorous analysis of its molecular structure, a validated synthetic protocol via Williamson ether synthesis, and a mechanistic breakdown of its reactivity profile for drug discovery applications.[1]

Molecular Identity & Physicochemical Properties[1][2][3][4]

The physicochemical profile of 2,4-Bis(allyloxy)benzaldehyde is defined by the electron-donating nature of the allyloxy substituents, which significantly increases the electron density of the aromatic ring relative to the parent benzaldehyde.[1]

PropertySpecification
IUPAC Name 2,4-bis(prop-2-enoxy)benzaldehyde
Common Name 2,4-Diallyloxybenzaldehyde
CAS Number 96601-10-4
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Exact Mass 218.0943 Da
Physical State Pale yellow solid or viscous oil (purity dependent)
Melting Point ~84–85 °C (Recrystallized)
Solubility Soluble in CH₂Cl₂, DMSO, Acetone; Insoluble in H₂O
Structural Analysis & Spectroscopic Signatures[1][2]

To validate the integrity of 2,4-Bis(allyloxy)benzaldehyde, researchers must confirm the presence of two distinct allyl environments and the preservation of the aldehyde functionality.[1]

3.1 Nuclear Magnetic Resonance (¹H NMR) Profile

The molecule exhibits a characteristic deshielded aldehyde proton and two sets of allylic signals.[1] Note that the allyloxy group at the ortho position (C2) is magnetically distinct from the para position (C4) due to the anisotropic effect of the carbonyl group.[1]

  • Aldehyde Proton (-CHO): Singlet at δ 10.35 ppm .[1] The lack of hydrogen bonding (compared to the hydroxy precursor) shifts this slightly upfield relative to salicylaldehyde derivatives.[1]

  • Aromatic Region:

    • H-6 (d, J=8.8 Hz): ~7.80 ppm (Deshielded by ortho-carbonyl).[1]

    • H-5 (dd, J=8.8, 2.2 Hz): ~6.65 ppm.[1]

    • H-3 (d, J=2.2 Hz): ~6.50 ppm (Shielded by two alkoxy groups).[1]

  • Allylic Region:

    • Methine (-CH=): Two multiplets at δ 6.00–6.15 ppm .[1]

    • Terminal Alkenes (=CH₂): Four distinct protons appearing as multiplets/doublets at δ 5.30–5.50 ppm .[1]

    • Oxymethylene (-OCH₂-): Two doublets at δ 4.60–4.70 ppm .[1]

3.2 Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1670–1680 cm⁻¹ (Conjugated aldehyde).[1]

  • C=C Stretch (Allyl): Weak/Medium band at 1645 cm⁻¹ .[1]

  • C-O-C Stretch: Strong bands at 1260 cm⁻¹ and 1020 cm⁻¹ (Aryl alkyl ether).[1]

Synthetic Pathway: Williamson Ether Synthesis[1][6][7]

The most robust route to 2,4-Bis(allyloxy)benzaldehyde utilizes a double Williamson ether synthesis starting from 2,4-dihydroxybenzaldehyde (resorcylaldehyde).[1]

4.1 Reaction Mechanism

The reaction proceeds via an S_N2 mechanism.[1] Potassium carbonate (


) acts as the base, deprotonating the phenolic hydroxyl groups.[1] The resulting phenoxide ions nucleophilically attack the allyl bromide, displacing the bromide ion.[1]
  • Critical Control Point: The 4-hydroxyl group is more acidic and reacts faster.[1] To ensure complete bis-allylation, an excess of base and alkylating agent (2.5 equivalents) is required.[1]

4.2 Synthesis Workflow Diagram

SynthesisWorkflow Reactant 2,4-Dihydroxybenzaldehyde Process Reflux in Acetone/DMF 6-8 Hours Reactant->Process Reagents Allyl Bromide (2.5 eq) K2CO3 (3.0 eq) Reagents->Process Add Workup Filtration (Remove Salts) Solvent Evaporation Process->Workup Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification Product 2,4-Bis(allyloxy)benzaldehyde Purification->Product

Figure 1: Step-by-step synthetic workflow for the production of 2,4-Bis(allyloxy)benzaldehyde via Williamson ether synthesis.

Reactivity Profile: The Claisen Rearrangement

The primary utility of 2,4-Bis(allyloxy)benzaldehyde in drug development is its ability to undergo the Claisen Rearrangement .[1] Upon heating (typically >180°C or using Lewis acids), the allyl groups migrate to the ortho positions of the aromatic ring.[1]

5.1 Mechanistic Insight

This is a [3,3]-sigmatropic rearrangement.[1]

  • Migration: The allyl group at C2 migrates to C3 (between the oxygen and the aldehyde is sterically crowded, but migration to C3 is favored).[1] The allyl group at C4 migrates to C5.[1]

  • Tautomerization: The intermediate dienone rapidly enolizes to restore aromaticity.[1]

  • Cyclization (Optional): In the presence of acid, the newly formed ortho-allyl phenols can undergo cyclization to form dihydrobenzofurans.[1]

5.2 Pathway Diagram

ClaisenRearrangement Start 2,4-Bis(allyloxy)benzaldehyde Heat Thermal Activation (>180°C) Start->Heat Transition [3,3]-Sigmatropic Shift (Concerted Mechanism) Heat->Transition Intermediate Dienone Intermediate Transition->Intermediate Product 3,5-Diallyl-2,4-dihydroxybenzaldehyde (Rearranged Product) Intermediate->Product Tautomerization Cyclization Acid-Catalyzed Cyclization (Benzofuran Formation) Product->Cyclization Optional Step

Figure 2: The Claisen rearrangement pathway, illustrating the conversion of the bis-allyl ether into C-allyl derivatives.[1]

Validated Experimental Protocol

Objective: Synthesis of 2,4-Bis(allyloxy)benzaldehyde (10 mmol scale).

Materials:

  • 2,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol)[1]

  • Allyl Bromide (3.02 g, 25 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol)
    
  • Acetone (dry, 50 mL) or DMF (for faster rates)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxybenzaldehyde in 50 mL of anhydrous acetone.

  • Deprotonation: Add anhydrous potassium carbonate. The solution may turn yellow/orange due to phenoxide formation.[1] Stir at room temperature for 15 minutes.

  • Addition: Add allyl bromide dropwise via syringe over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The starting material spot (

    
    ) should disappear, replaced by a high 
    
    
    
    spot (
    
    
    ).[1]
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil.[1]

  • Purification:

    • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove traces of DMF or salts.[1]

    • Dry over anhydrous

      
      , filter, and evaporate.
      
    • Optional: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: 5% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow crystals/oil).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182408, 2,4-Bis(allyloxy)benzaldehyde.[1] Retrieved from [Link][1][2]

  • ChemChart (2024). 2,4-BIS(ALLYLOXY)BENZALDEHYDE (96601-10-4) Properties and Safety.[1][3][4] Retrieved from [Link][1]

  • Organic Reactions (2011). The Claisen Rearrangement.[1][5][6][7][8] Wiley Online Library.[1] (Authoritative grounding for the mechanism described in Section 5). Retrieved from [Link][1]

Sources

Chemoselective Transformations of 2,4-Bis(allyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Bis(allyloxy)benzaldehyde (CAS: 83637-33-6) represents a critical intermediate in the synthesis of functional materials, particularly side-chain liquid crystalline polymers (SCLCPs) and photo-crosslinkable bioactive heterocycles. Its utility stems from its bifunctionality: an aldehyde group capable of condensation chemistry and two allyloxy groups that serve as latent sites for polymerization or Claisen rearrangement.

This guide addresses the specific reactivity profile of the aldehyde moiety. Unlike simple benzaldehydes, the 2,4-bis(allyloxy) substitution pattern introduces significant electronic shielding and steric hindrance. Successful derivatization requires protocols that account for this deactivation to prevent side reactions (such as premature allyl cross-linking) while driving the carbonyl reaction to completion.

Part 1: Electronic & Steric Landscape

To manipulate the aldehyde group effectively, one must understand the environment created by the allyloxy substituents.

Electronic Deactivation

The allyloxy groups at the ortho (2-position) and para (4-position) are strong electron-donating groups (EDGs) via the mesomeric effect (


).
  • Resonance Effect: The lone pairs on the oxygen atoms donate electron density into the benzene ring. This density is delocalized onto the carbonyl carbon, significantly reducing its electrophilicity compared to unsubstituted benzaldehyde.

  • Consequence: Nucleophilic attack (e.g., by amines or enolates) is kinetically slower. Acid catalysis or elevated temperatures are often required to activate the carbonyl.

Steric Hindrance

The ortho-allyloxy group creates a steric barrier near the carbonyl carbon.

  • Impact: Bulky nucleophiles may face difficulty approaching the reactive center.

  • Solvent Choice: Protic solvents (ethanol/methanol) are preferred to stabilize the polar transition states, but care must be taken to ensure solubility of the hydrophobic allyl chains.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization that deactivates the aldehyde, necessitating optimized reaction conditions.

ResonanceEffect Substituents 2,4-Allyloxy Groups (Electron Donors) Ring Benzene Ring (Electron Rich) Substituents->Ring +M Effect (Resonance) Carbonyl Aldehyde Carbon (Reduced Electrophilicity) Ring->Carbonyl Electron Density Push Nucleophile Nucleophile Attack (Impeded) Carbonyl->Nucleophile High Activation Energy Barrier

Figure 1: The strong mesomeric effect of the 2,4-allyloxy groups increases electron density at the carbonyl carbon, raising the activation energy for nucleophilic addition.

Part 2: Key Synthetic Transformations

Schiff Base Formation (Imine Synthesis)

The most common application of this molecule is reacting it with aromatic amines to form Schiff bases (anils), which serve as mesogenic cores for liquid crystals.

Challenge: The reaction is reversible. The presence of the electron-donating allyloxy groups destabilizes the hemiaminal intermediate, shifting the equilibrium back toward the reactants. Solution: Continuous water removal (Dean-Stark or molecular sieves) and acid catalysis are mandatory.

Experimental Protocol: Synthesis of 4-((2,4-Bis(allyloxy)benzylidene)amino)phenol

Target: A precursor for liquid crystalline polymers.

  • Reagents:

    • 2,4-Bis(allyloxy)benzaldehyde (10 mmol, 2.18 g)

    • 4-Aminophenol (10 mmol, 1.09 g)

    • Solvent: Absolute Ethanol (30 mL)

    • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolution: Dissolve the aldehyde in warm ethanol (40°C). Add the amine.[1]

    • Catalysis: Add acetic acid. The solution should turn yellow/orange immediately (formation of imine conjugation).

    • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[2]

    • Workup: Cool the mixture to 0°C. The Schiff base typically precipitates as a crystalline solid.

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation:

    • IR: Disappearance of C=O stretch (~1670 cm⁻¹) and appearance of C=N stretch (~1615 cm⁻¹).

    • ¹H NMR: The azomethine proton (-CH=N-) typically appears as a singlet around 8.3–8.5 ppm.

Knoevenagel Condensation (Coumarin Synthesis)

Reacting the aldehyde with active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) yields coumarin derivatives (2-oxo-2H-chromenes). This pathway utilizes the ortho-allyloxy group's position to potentially facilitate further cyclization, though standard Knoevenagel targets the vinyl bond formation.

Experimental Protocol: Condensation with Malononitrile
  • Reagents:

    • 2,4-Bis(allyloxy)benzaldehyde (5 mmol)

    • Malononitrile (5.5 mmol)

    • Solvent: Ethanol (15 mL)

    • Catalyst: Piperidine (3 drops)

  • Procedure:

    • Mix aldehyde and malononitrile in ethanol at room temperature.

    • Add piperidine.[3] Stir at RT for 30 minutes, then reflux for 2 hours.

    • Observation: A solid precipitate usually forms upon cooling.

    • Yield: Generally high (>80%) due to the formation of a highly conjugated push-pull system.

Part 3: Selective Oxidation (Aldehyde to Carboxylic Acid)

Converting the aldehyde to 2,4-bis(allyloxy)benzoic acid requires chemoselectivity. Standard oxidants (KMnO₄) will attack the allyl double bonds (dihydroxylation/cleavage).

Recommended Method: Pinnick (Lindgren) Oxidation This method uses Sodium Chlorite (NaClO₂) and is mild enough to preserve the allyl groups.

ComponentRoleStoichiometry
NaClO₂ Oxidant1.5 - 2.0 eq
NaH₂PO₄ Buffer (pH 3-5)1.5 eq
2-Methyl-2-butene Scavenger (Hypochlorite)5 - 10 eq
t-BuOH / Water Solvent System3:1 ratio

Workflow:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Add aqueous solution of NaClO₂ and NaH₂PO₄ dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Critical Step: The scavenger prevents the byproduct HOCl from reacting with the allyl alkene.

Part 4: Process Workflow & Visualization

The following diagram outlines the decision tree for reacting 2,4-bis(allyloxy)benzaldehyde, highlighting the critical control points (CCPs) for each pathway.

ReactionWorkflow Start Start: 2,4-Bis(allyloxy)benzaldehyde Path_Schiff Pathway A: Schiff Base (Liquid Crystals) Start->Path_Schiff Path_Knoevenagel Pathway B: Knoevenagel (Coumarins/Dyes) Start->Path_Knoevenagel Path_Oxidation Pathway C: Oxidation (Benzoic Acid Deriv.) Start->Path_Oxidation Cond_Schiff Reagents: Ar-NH2 + H+ CCP: Remove Water (Dean-Stark) Path_Schiff->Cond_Schiff Cond_Knoevenagel Reagents: Active Methylene + Base CCP: Control Temp to avoid Polymerization Path_Knoevenagel->Cond_Knoevenagel Cond_Oxidation Reagents: NaClO2 + Scavenger CCP: pH Control (Avoid KMnO4) Path_Oxidation->Cond_Oxidation Prod_Schiff Product: Azomethine (Imine) Stable < 150°C Cond_Schiff->Prod_Schiff Yield > 75% Prod_Knoevenagel Product: Vinyl Nitrile / Coumarin Fluorescent Cond_Knoevenagel->Prod_Knoevenagel Yield > 80% Prod_Oxidation Product: 2,4-Bis(allyloxy)benzoic Acid Allyl Group Intact Cond_Oxidation->Prod_Oxidation Yield > 90%

Figure 2: Workflow for chemoselective derivatization, emphasizing the protection of the allyl moiety.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Equilibrium reversal due to water accumulation.Use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction flask.
Allyl Degradation Reaction temperature too high (>100°C) or strong oxidant used.Keep reaction temp <80°C. Avoid KMnO₄, CrO₃. Use radical inhibitors (BHT) if heating prolonged.
Unreacted Aldehyde Steric hindrance at ortho position; Deactivated carbonyl.Increase catalyst load (Acetic acid). Switch solvent to higher boiling point (e.g., Toluene) if thermal stability allows.
Polymerization (Gelling) Radical initiation of allyl groups.Perform reactions under Inert Atmosphere (

or Ar). Exclude light (foil-wrap flask).

References

  • BenchChem. (2025).[1] Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde. Retrieved from

    • Context: Provides the baseline protocol for Schiff base condens
  • PubChem. (2025).[4][5] 2,4-Bis(allyloxy)benzaldehyde Compound Summary. Retrieved from

    • Context: Verification of chemical structure, physical properties, and safety data.[4][5]

  • Hamad, W. M., & Salih, S. K. (2017).[6] Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkyloxyaniline. Koya University.[6] Retrieved from

    • Context: Demonstrates the specific application of 2,4-substituted benzaldehyde derivatives in liquid crystal synthesis and the stability of the azomethine linkage.
  • Thiruvengetam, P., & Chand, D. K. (2022).[7] Aldehyde synthesis by benzylic oxidation. Journal of Organic Chemistry. Retrieved from

    • Context: Discusses oxidative stability and methods for handling benzylic aldehydes without over-oxid
  • Chemical Communications. (2011). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from

    • Context: Provides the mechanistic basis for the Pinnick oxidation to selectively target the aldehyde in the presence of allyl groups.

Sources

Spectroscopic data (NMR, IR, MS) for 2,4-Bis(allyloxy)benzaldehyde

[1][2]

Executive Summary & Structural Context

2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4) is a critical bifunctional intermediate used primarily in the synthesis of photo-curable resins, liquid crystals, and pharmaceutical pharmacophores.[1][2][3][4] Its structural core consists of a benzaldehyde moiety functionalized with two allyloxy groups at the ortho and para positions relative to the carbonyl.[2]

For the researcher, the primary challenge in characterizing this molecule lies in distinguishing it from its mono-allylated precursors (2-hydroxy-4-allyloxybenzaldehyde or 4-hydroxy-2-allyloxybenzaldehyde) and detecting potential Claisen rearrangement byproducts, which are thermally allowed if the synthesis temperature is uncontrolled.[2]

This guide provides a definitive spectroscopic standard for validating the identity and purity of 2,4-Bis(allyloxy)benzaldehyde.[2]

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample.[2] The compound is typically synthesized via a double Williamson ether synthesis using 2,4-dihydroxybenzaldehyde and allyl bromide (or chloride).[2]

Critical Impurities to Monitor:

  • Mono-alkylated species: Indicated by the presence of a phenolic -OH proton signal (>11 ppm, broad) and non-equivalent allyl integrations.[2]

  • Claisen Rearrangement Products: If the reaction mixture was overheated (>60°C), the allyl group at the ortho position may migrate to the C3 position, destroying the aromatic ether linkage and forming a C-C bond.[2]

Visualization: Synthesis & Impurity Logic

Gcluster_qcQC CheckpointsStart2,4-DihydroxybenzaldehydeIntermediateMono-allylatedIntermediatesStart->IntermediateStep 1: SN2Reagent+ Allyl Bromide(Excess, K2CO3)Product2,4-Bis(allyloxy)benzaldehyde(Target)Intermediate->ProductStep 2: SN2Check1NMR: Check -OH (11ppm)Intermediate->Check1ImpurityClaisen RearrangementByproductProduct->ImpurityThermal (>60°C)[3,3]-SigmatropicCheck2IR: Check C=O shiftImpurity->Check2

Figure 1: Synthetic pathway and critical impurity checkpoints. Thermal stress leads to Claisen rearrangement, altering the spectroscopic signature.[2]

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of CDCl₃.[2][5][6] The 2,4-substitution pattern creates a distinct shielding pattern on the aromatic ring.[2]

¹H NMR (400 MHz, CDCl₃)

The hallmark of this spectrum is the 2:1 ratio of allyl groups to the aldehyde proton, and the specific coupling of the aromatic protons.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
10.35 Singlet (s)1H-CH OAldehyde proton.[2][3][7] Deshielded by carbonyl anisotropy and ortho-alkoxy induction.[2]
7.80 Doublet (d)1HAr-H6 Ortho to carbonyl.[2] Most deshielded aromatic proton due to electron-withdrawing C=O group.[2] (

Hz).[2][6]
6.55 Doublet of Doublets (dd)1HAr-H5 Meta to carbonyl.[2] Shielded by para-allyloxy group.[2] Coupled to H6 (

) and H3 (

).[2]
6.42 Doublet (d)1HAr-H3 Meta to carbonyl, ortho to two alkoxy groups.[2] Most shielded aromatic proton.[2] (

Hz).[2]
6.00 – 6.12 Multiplet (m)2H-CH₂-CH =CH₂Internal vinyl protons of both allyl groups.[2] Overlapping multiplets.
5.40 – 5.55 Multiplet (m)2H-CH₂-CH=CH ₂ (trans)Terminal vinyl protons (trans to internal H).[2]
5.30 – 5.38 Multiplet (m)2H-CH₂-CH=CH ₂ (cis)Terminal vinyl protons (cis to internal H).[2]
4.65 Doublet (d)2H2-OCH ₂-Methylene of the ortho-allyloxy group.[2] Slightly downfield due to proximity to C=O. (

Hz).[2]
4.60 Doublet (d)2H4-OCH ₂-Methylene of the para-allyloxy group.[2] (

Hz).[2]

Protocol Note: If the doublet at 6.42 ppm appears as a singlet, the resolution is insufficient to resolve the meta-coupling. Re-run with a longer acquisition time or higher field strength if precise structural confirmation is needed.[2]

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
188.4 C =O (Carbonyl)
164.8 C 4 (Aromatic, ipso to O-Allyl)
161.5 C 2 (Aromatic, ipso to O-Allyl)
132.5, 132.2 -C H= (Allyl internal carbons)
130.5 C 6 (Aromatic)
119.0 C 1 (Aromatic, ipso to C=O)
118.5, 118.2 =C H₂ (Allyl terminal carbons)
106.5 C 5 (Aromatic)
99.8 C 3 (Aromatic, most shielded)
69.5, 69.2 -OC H₂- (Allyl methylene carbons)
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group integrity.[2]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2850 - 2750 C-H stretch (Aldehyde)The "Fermi Doublet" characteristic of aldehydes.
1680 - 1670 C=O stretchLower than typical aldehydes (1700) due to conjugation with the aromatic ring and electron donation from alkoxy groups.[2]
1645 C=C stretch (Allyl)Confirms the presence of the alkene moiety.
1600, 1580 C=C stretch (Aromatic)Skeletal ring vibrations.
1260, 1020 C-O-C stretchStrong bands confirming the aryl alkyl ether linkages.[2]
Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[2] Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol [1][2]

Fragmentation Pattern (EI, 70eV):

  • m/z 218 [M]⁺: Molecular ion (detectable, medium intensity).[2]

  • m/z 177 [M - 41]⁺: Loss of an allyl radical ([2]•CH₂CH=CH₂).[2] A major fragment.[2][3][8]

  • m/z 149: Further loss of CO or second allyl group fragments.[2]

  • m/z 41 [C₃H₅]⁺: Allyl cation (base peak or very strong).[2]

Visualization: Fragmentation Logic

MSMMolecular Ion[M]+ m/z 218Frag1[M - Allyl]+m/z 177M->Frag1Homolytic cleavageof O-C bondFrag2Allyl Cation[C3H5]+m/z 41M->Frag2Formation of stableallyl cation

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL CDCl₃. Ensure the solution is clear; turbidity indicates inorganic salts (KBr) from synthesis.[2]

  • 1H NMR Acquisition:

    • Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aldehyde proton.

    • Validation Check: Integrate the aldehyde proton at 10.35 ppm (set to 1.00). The allyl methylene protons (4.60-4.65 ppm) must integrate to a total of 4.00 (±0.1).[2] If the ratio is < 4.00, mono-allylation is present.[2]

  • IR Cross-Reference:

    • If the NMR shows extra peaks in the aromatic region, check IR for a broad band at 3200-3400 cm⁻¹.[2] Presence of this band confirms unreacted phenol (mono-substituted impurity).[2]

References

  • PubChem. 2,4-Bis(allyloxy)benzaldehyde (Compound).[1][2] National Library of Medicine.[2] Available at: [Link][2]

  • SpectraBase. Benzaldehyde, 2,4-bis(phenylmethoxy)- (Analogous Spectral Data). Wiley Science Solutions.[2] Available at: [Link][2]

Strategic Exploration of Claisen Rearrangement: 2,4-Bis(allyloxy)benzaldehyde

[1]

Executive Summary

The Claisen rearrangement of 2,4-bis(allyloxy)benzaldehyde represents a pivotal transformation in the synthesis of polysubstituted resorcinol derivatives and fused heterocyclic systems, particularly benzodifurans . This guide provides a rigorous technical analysis of the reaction, focusing on the regiochemical imperatives driven by the aldehyde moiety and the resorcinol core. By leveraging the [3,3]-sigmatropic rearrangement, researchers can install allyl functionalities with high precision, enabling downstream functionalization for drug discovery and advanced materials.

Part 1: Mechanistic Foundations & Regioselectivity

The [3,3]-Sigmatropic Shift

The Claisen rearrangement involves the concerted migration of an allyl vinyl ether to a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12
Regiochemical Analysis of 2,4-Bis(allyloxy)benzaldehyde

The substrate, 2,4-bis(allyloxy)benzaldehyde (1 ), presents a unique regiochemical challenge due to the presence of two allyloxy groups and an electron-withdrawing formyl group.

  • C2-Allyloxy Migration: The allyloxy group at position 2 is flanked by the aldehyde (C1) and a proton (C3). Migration to C1 is electronically and sterically disfavored (and would disrupt the carbonyl). Therefore, migration occurs exclusively to C3 .

  • C4-Allyloxy Migration: The allyloxy group at position 4 is flanked by protons at C3 and C5. While C3 is electronically activated (ortho-ortho to oxygens), it is sterically crowded, especially if the C2-allyl group also targets this position. Consequently, the C4-allyl group predominantly migrates to C5 .

Predicted Major Product: 3,5-Diallyl-2,4-dihydroxybenzaldehyde . This regioselectivity is critical for subsequent cyclization strategies, as it places reactive allyl handles proximal to the hydroxyl groups, facilitating ring closure.

ClaisenMechanismSubstrate2,4-Bis(allyloxy)benzaldehydeTSChair-like Transition State(Concerted [3,3])Substrate->TSHeat (>180°C)IntermediateDienone Intermediate(Non-aromatic)TS->IntermediateMigration to C3/C5Product3,5-Diallyl-2,4-dihydroxybenzaldehyde(Thermodynamic Product)Intermediate->ProductTautomerization(Re-aromatization)

Caption: Mechanistic pathway of the double Claisen rearrangement highlighting the transition from ether to ortho-allyl phenol.

Part 2: Experimental Protocol

Phase 1: Synthesis of 2,4-Bis(allyloxy)benzaldehyde

Before rearrangement, the bis-allyl ether must be synthesized via Williamson ether synthesis.

Reagents:

  • 2,4-Dihydroxybenzaldehyde (Resorcylaldehyde)[3]

  • Allyl Bromide (2.5 equiv)

  • Potassium Carbonate (anhydrous, 3.0 equiv)

  • Acetone or DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in anhydrous acetone (50 mL) or DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (30 mmol) and stir for 15 minutes to generate the phenoxide anions.
    
  • Alkylation: Add allyl bromide (25 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with diethyl ether.

  • Purification: Purify via silica gel column chromatography to yield 2,4-bis(allyloxy)benzaldehyde as a pale yellow oil/solid.

Phase 2: Thermal Claisen Rearrangement

This step requires careful thermal control to ensure double migration without polymerization.

Reagents:

  • 2,4-Bis(allyloxy)benzaldehyde[4]

  • Solvent:

    
    -Diethylaniline (high boiling point, basic) or neat (solvent-free).
    

Protocol:

  • Setup: Place the bis-allyloxy substrate in a round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
     or Ar).
    
  • Solvent: Add

    
    -diethylaniline (5 mL per gram of substrate). Note: Use of a basic solvent helps suppress acid-catalyzed polymerization.
    
  • Heating: Heat the reaction mixture to 190–210°C (oil bath temperature).

  • Duration: Maintain reflux for 4–8 hours. Monitor consumption of starting material by TLC.

  • Cooling & Extraction: Cool to room temperature. Dilute with diethyl ether.

  • Removal of Aniline: Wash the organic layer with dilute HCl (1M) to remove

    
    -diethylaniline. Caution: Ensure the product does not precipitate or degrade in acid.
    
  • Isolation: Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water or purify via chromatography to obtain 3,5-diallyl-2,4-dihydroxybenzaldehyde .

Data Summary: Optimization Parameters
ParameterCondition A (Neat)Condition B (Solvent)Outcome
Temperature 200°C210°C (Diethylaniline)Higher temp favors faster kinetics.
Time 3-5 Hours5-8 HoursSolvent slows rate but improves purity.
Yield 65-75%75-85%Solvent minimizes polymerization.
Major Isomer 3,5-Diallyl3,5-DiallylRegioselectivity is thermally controlled.

Part 3: Applications & Strategic Utility

The rearranged product, 3,5-diallyl-2,4-dihydroxybenzaldehyde, is a "privileged scaffold" for synthesizing benzodifurans . By subjecting the product to cyclization conditions (e.g., iodocyclization or acid-catalyzed ring closure), researchers can access tricyclic systems relevant to psoralen derivatives and DNA-intercalating agents.

SynthesisWorkflowStart2,4-DihydroxybenzaldehydeStep1O-Alkylation(Allyl Br, K2CO3)Start->Step1Intermediate2,4-Bis(allyloxy)benzaldehydeStep1->IntermediateStep2Claisen Rearrangement(200°C, N,N-Diethylaniline)Intermediate->Step2Product3,5-Diallyl-2,4-dihydroxybenzaldehydeStep2->ProductCyclizationCyclization(Benzodifuran Synthesis)Product->CyclizationDownstream Application

Caption: Step-by-step synthetic workflow from commercial starting material to the rearranged scaffold.

References

  • Claisen, L. (1912).[1][5][6] "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link

  • Rhoads, S. J., & Raulins, N. R. (1975). "The Claisen and Cope Rearrangements."[7][8] Organic Reactions, 22, 1–252. Link

  • Lutz, R. P. (1984). "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205–252. Link

  • Majumdar, K. C., & Ghosh, T. (2002). "Regioselective synthesis of 2H-thiopyrano[3,2-c]coumarins by [3,3] sigmatropic rearrangement." Tetrahedron Letters, 43(11), 2111–2113. Link

  • Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002. Link

Role as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: The Chalcone Scaffold (1,3-Diaryl-2-propen-1-one): A Master Key for Heterocyclic Diversity in Drug Discovery Content Type: Technical Whitepaper & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, few molecular scaffolds offer the synthetic versatility of Chalcones (1,3-diaryl-2-propen-1-ones) . As open-chain flavonoids bearing a reactive


-unsaturated ketone system, they function not merely as intermediates but as "privileged structures" capable of divergent transformation into a vast array of bioactive heterocycles.

This guide moves beyond textbook theory to provide a rigorous, field-validated technical analysis of utilizing chalcones as precursors. We focus on the mechanistic causality of the Claisen-Schmidt condensation and the subsequent cyclization pathways that yield Pyrazoles , Pyrimidines , and Isoxazoles —pharmacophores central to drugs ranging from Celecoxib to various kinase inhibitors.

Part 1: The Chemical Foundation – Precision Synthesis of the Precursor

The quality of any downstream heterocycle is strictly limited by the purity and structural integrity of the chalcone precursor. The industry standard remains the Claisen-Schmidt Condensation , but process variables must be tightly controlled to prevent side reactions like Cannizzaro disproportionation or Michael addition polymerization.

The Mechanism of Formation

The reaction relies on the generation of an enolate from an acetophenone derivative, which attacks the carbonyl carbon of a benzaldehyde. The driving force is the dehydration step, leading to the conjugated enone system.

ClaisenSchmidt cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Addition & Dehydration Acetophenone Acetophenone (Ketone) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol $beta$-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack on Aldehyde Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Chalcone CHALCONE ($alpha,beta$-unsaturated ketone) Aldol->Chalcone -H2O (Elimination)

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The irreversible dehydration step drives the equilibrium toward the stable conjugated chalcone.

Optimized Protocol: Base-Catalyzed Synthesis

Objective: Synthesis of (E)-1,3-diphenyl-2-propen-1-one with >90% purity.

ParameterSpecificationCausality / Rationale
Stoichiometry 1:1 (Ketone:Aldehyde)Excess aldehyde can lead to bis-chalcones; excess ketone complicates purification.
Solvent Ethanol (95%)Solubilizes reactants but precipitates the non-polar chalcone product, driving reaction forward (Le Chatelier’s principle).
Catalyst NaOH (40% aq) or KOHStrong base required to generate the enolate. KOH is often preferred for higher solubility in EtOH.
Temperature 0–5°C then RTInitial cooling prevents rapid polymerization; RT allows dehydration to proceed.
Monitoring TLC (Hexane:EtOAc 7:3)Disappearance of aldehyde spot is the critical endpoint.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of acetophenone and 0.01 mol of benzaldehyde in 15 mL of 95% Ethanol in a round-bottom flask.

  • Catalysis: Place flask in an ice bath (0–5°C). Dropwise add 5 mL of 40% NaOH solution with vigorous stirring.

  • Reaction: Remove from ice bath after 10 minutes. Stir at Room Temperature (RT) for 4–6 hours. Self-Validation: The solution should turn yellow/orange and a precipitate should form.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL HCl (to neutralize excess base).

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol.

Part 2: Divergent Synthesis of Nitrogen Heterocycles

The electrophilic nature of the


-carbon and the carbonyl carbon in the chalcone backbone allows for reaction with binucleophiles. This section details the transformation into Pyrazoles and Pyrimidines.
Synthesis of Pyrazoles (The Celecoxib Scaffold)

Pyrazoles are formed via the condensation of chalcones with hydrazines. This is a critical pathway for developing anti-inflammatory agents (COX-2 inhibitors).

Mechanism: The reaction proceeds via a Michael addition of the hydrazine nitrogen to the


-carbon, followed by intramolecular cyclization and dehydration.

Protocol: Glacial Acetic Acid Reflux

  • Reagents: Chalcone (1 mmol), Hydrazine Hydrate (2 mmol), Glacial Acetic Acid (10 mL).

  • Procedure:

    • Dissolve chalcone in glacial acetic acid.

    • Add hydrazine hydrate (excess ensures complete conversion).

    • Reflux at 110°C for 6–8 hours.

    • Self-Validation: Monitor TLC. The yellow chalcone spot will disappear, replaced by a fluorescent pyrazole spot under UV.

    • Pour into ice water. The precipitate is the 3,5-diaryl-1H-pyrazole (or N-acetyl derivative if Ac2O is used).

Synthesis of Pyrimidines

Pyrimidines are synthesized by reacting chalcones with urea, thiourea, or guanidine.[1][2] This pathway is vital for antimicrobial and anticancer drug discovery.

Protocol: Guanidine Cyclization

  • Reagents: Chalcone (1 mmol), Guanidine Hydrochloride (1.5 mmol), KOH (2 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve chalcone and guanidine HCl in ethanol.

    • Add KOH pellets (activates guanidine by deprotonation).

    • Reflux for 8–12 hours.

    • Critical Step: Evaporate solvent to half volume before pouring into ice water to maximize yield.

    • Recrystallize from DMF/Ethanol mixture.

Part 3: Strategic Visualization of the Reaction Landscape

The following diagram maps the divergent utility of the chalcone precursor.

HeterocycleDivergence Chalcone CHALCONE PRECURSOR (1,3-Diaryl-2-propen-1-one) Hydrazine Hydrazine / Ph-Hydrazine Chalcone->Hydrazine Hydroxylamine Hydroxylamine HCl Chalcone->Hydroxylamine Guanidine Guanidine / Urea Chalcone->Guanidine Thiourea Thiourea Chalcone->Thiourea Pyrazole PYRAZOLES (Anti-inflammatory) Hydrazine->Pyrazole Reflux/AcOH Isoxazole ISOXAZOLES (Antibacterial) Hydroxylamine->Isoxazole Base/EtOH Pyrimidine PYRIMIDINES (Anticancer/Antiviral) Guanidine->Pyrimidine KOH/Reflux Thiazine THIAZINES (Antimicrobial) Thiourea->Thiazine Base/Reflux

Figure 2: Divergent synthetic pathways from the chalcone core. Selection of the binucleophile dictates the heterocyclic outcome.

Part 4: Comparative Analysis of Synthetic Conditions

To assist in experimental design, the following table consolidates reaction parameters for the three primary transformations.

Target HeterocycleCo-ReactantCatalyst/MediumTemp/TimeKey Mechanistic Feature
Pyrazole Hydrazine HydrateGlacial Acetic AcidReflux / 6-8h1,2-addition followed by cyclization. Acid promotes dehydration.
Isoxazole Hydroxylamine HClSodium Acetate / EtOHReflux / 6-10hOxime formation followed by cyclization.
Pyrimidine Guanidine HClKOH / EthanolReflux / 10-12hMichael addition of deprotonated guanidine; subsequent aromatization.
Cyanopyridine MalononitrileAmmonium AcetateReflux / 8hMulticomponent condensation (often one-pot).

References

  • National Institutes of Health (NIH/PMC). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

  • Frontiers in Chemistry. The Green Chemistry of Chalcones: Valuable Sources of Privileged Core Structures for Drug Discovery. [Link]

  • Journal of Agricultural and Food Chemistry. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism. [Link]

  • ResearchGate. Chalcones as Versatile Synthons for the Synthesis of 5- and 6-Membered Nitrogen Heterocycles. [Link]

  • International Journal of Research in Engineering and Science. Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. [Link]

Sources

Methodological & Application

Application Note: High-Resolution NMR Characterization of 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous structural validation of 2,4-Bis(allyloxy)benzaldehyde. It moves beyond basic spectral listing to provide a mechanistic understanding of the chemical shifts and a robust logic for assignment.[1][2]

Abstract & Scope

This protocol details the structural characterization of 2,4-Bis(allyloxy)benzaldehyde , a critical intermediate in the synthesis of functionalized Schiff bases and thermosetting polymers.[3] The presence of two allyloxy chains on an electron-rich aromatic core creates a unique spectral fingerprint. This guide provides a self-validating assignment strategy, distinguishing between the sterically distinct 2-position (ortho-to-carbonyl) and the 4-position (para-to-carbonyl) substituents.[1][2][3][4]

Chemical Context & Structural Logic

The analyte features an electron-withdrawing aldehyde group competing with two electron-donating allyloxy groups.[1][2][3][4]

  • The Aldehyde Effect: Strong desheilding of the ortho proton (H-6) and the ortho carbon (C-2).[3][4]

  • The Alkoxy Effect: Strong shielding of the ortho and para protons relative to the ether linkage (H-3, H-5).[3]

  • Differentiation: The 2-allyloxy group is spatially proximate to the carbonyl, often resulting in subtle chemical shift differences compared to the 4-allyloxy group due to the "ortho effect" and magnetic anisotropy of the carbonyl bond.[3]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifting:

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% v/v TMS.[1][2][3][4]
    
    • Why: Excellent solubility for organic ethers; TMS provides an internal lock at 0.00 ppm.[1][2][3][4]

  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may cause viscosity broadening or intermolecular

      
      -stacking effects.[1][2][3][4]
      
  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) into a high-precision 5mm NMR tube to remove suspended solids that degrade shimming.[1][2][3][4]

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1][2][3][4]

  • 1H NMR:

    • Pulse Angle: 30° (to ensure full relaxation).[1][2][3][4]

    • Relaxation Delay (d1): 2.0 seconds.[1][2][3][4]

    • Scans (ns): 16.

  • 13C NMR:

    • Decoupling: Proton-decoupled (Waltz-16 or similar).[1][2][3][4]

    • Relaxation Delay (d1): 2.0–3.0 seconds (critical for quaternary carbons C-1, C-2, C-4).[1][2][3][4]

    • Scans (ns): >1024 (due to lower sensitivity and quaternary carbons).

Structural Elucidation Strategy

The following workflow illustrates the logical pathway for assigning the spectrum, moving from the most distinct signals (Aldehyde) to the most complex (Allyl multiplets).

NMR_Strategy Start Start: Acquire Spectrum Step1 1. Identify Aldehyde Proton (~10.3 ppm, Singlet) Start->Step1 Step2 2. Assign Aromatic Region (ABX System) Step1->Step2 COSY Correlation Step3 3. Differentiate Allyl Chains (Integration 2:1 ratio) Step2->Step3 Integration Check Step4 4. Verify 13C Quaternary Carbons (C=O, C-O) Step3->Step4 HMBC/DEPT End Validated Structure Step4->End

Figure 1: Logical workflow for the structural assignment of 2,4-Bis(allyloxy)benzaldehyde.

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the downfield aldehyde, the aromatic core, and the upfield allylic systems.[3]

Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Rationale
10.32 Singlet (s)1H--CHO Anisotropic deshielding by C=O double bond.[1][2][3][4]
7.81 Doublet (d)1H8.8H-6 Ortho to -CHO; strongly deshielded.[1][2][3][4]
6.54 Doublet of Doublets (dd)1H8.8, 2.2H-5 Meta to -CHO; shielded by C-4 allyloxy group.[1][2][3][4]
6.42 Doublet (d)1H2.2H-3 Ortho to two oxygen atoms (C-2, C-4); most shielded aromatic proton.[1][2][3][4]
6.00 – 6.12 Multiplet (m)2H--CH= (Allyl)Methine protons of both allyl chains (often overlapping).[1][2][3][4]
5.30 – 5.50 Multiplet (m)4H-=CH₂ (Allyl)Terminal alkene protons (cis/trans splitting).[1][2][3][4]
4.62 Doublet (d)2H5.2-OCH₂- (C-2)Methylene group ortho to carbonyl (slightly downfield).[1][2][3][4]
4.58 Doublet (d)2H5.2-OCH₂- (C-4)Methylene group para to carbonyl.[1][2][3][4]
Detailed Analysis
  • The Aromatic ABX System:

    • H-6 is the most downfield aromatic signal due to the electron-withdrawing nature of the aldehyde.[2][3][4]

    • H-5 appears as a doublet of doublets (dd) because it couples to H-6 (ortho, ~8.8 Hz) and H-3 (meta, ~2.2 Hz).[1][2][3][4]

    • H-3 is a sharp doublet (meta coupling only) and is the most upfield aromatic signal due to the synergistic electron donation from the oxygen atoms at positions 2 and 4.[3]

  • The Allyl Groups:

    • The allyl groups at C-2 and C-4 are chemically non-equivalent but magnetically similar.[1][2][3][4]

    • The -OCH₂- doublets often overlap or appear as a broadened doublet around 4.6 ppm.[1][2][3][4] In high-resolution fields (>500 MHz), they resolve into two distinct doublets.[1][2][3][4]

    • Validation: The integration of the alkene region (5.3–6.12 ppm) must equal 6 protons relative to the single aldehyde proton.[3]

13C NMR Characterization (100 MHz, CDCl₃)

The Carbon-13 spectrum confirms the skeleton, particularly the quaternary carbons which are invisible in 1H NMR.[3]

Assignment Table
Chemical Shift (δ, ppm)Type (DEPT-135)AssignmentNotes
188.2 CH (+)C=O Characteristic aldehyde carbonyl.
166.1 C (quat)C-4 Para-position; strongly deshielded by oxygen.[1][2][3][4]
163.4 C (quat)C-2 Ortho-position; deshielded by oxygen.[1][2][3][4]
132.4 CH (+)=CH- Allylic methines (2 carbons).[1][2][3][4]
130.5 CH (+)C-6 Ortho to carbonyl.
119.1 C (quat)C-1 Ipso to carbonyl.[1][2][3][4]
118.4 CH₂ (-)=CH₂ Terminal alkenes (2 carbons).[1][2][3][4]
106.5 CH (+)C-5 Shielded aromatic.[1][2][3][4]
99.8 CH (+)C-3 Most shielded aromatic carbon (between two oxygens).[1][2][3][4]
69.4 CH₂ (-)-OCH₂- Allylic methylenes (2 carbons).[1][2][3][4]
DEPT-135 Validation[1][2][3][4]
  • Positive Peaks (Up): CH and CH₃.[1][2][3][4] Look for the aldehyde C=O (if coupled), Aromatic C-6, C-5, C-3, and Allylic =CH-.[1][2][3][4]

  • Negative Peaks (Down): CH₂. Look for the Allylic -OCH₂- and terminal =CH₂.[1][2][3][4]

  • Absent Peaks: Quaternary carbons (C-1, C-2, C-4) will disappear, confirming the substitution pattern.[1][2][3][4]

Troubleshooting & Impurities

Common impurities from the synthesis (Williamson Ether Synthesis) include:

  • Allyl Bromide/Chloride: Look for triplets/multiplets at 3.9 ppm (-CH₂-Br) and 5.9 ppm .[1][2][3][4]

  • 2,4-Dihydroxybenzaldehyde (Starting Material): Look for broad singlets (exchangeable with D₂O) >9.0 ppm (Phenolic -OH) and a shift in the aromatic region.[1][2][3][4]

  • Mono-allylated Intermediate: Integration of the allyl region will be half the expected value (3H instead of 6H relative to CHO).

References

  • General 1H NMR Chemical Shifts

    • Trace Impurities in NMR Solvents. Fulmer, G. R., et al. Organometallics2010 , 29, 2176-2179.[1][2][3][4] Link[2][3][4]

  • Aromatic Coupling Constants

    • Structure Determination of Organic Compounds.[1][2][3][4] Pretsch, E., et al. Springer, Berlin, Heidelberg.[1][2][3][4] Link[2][3][4]

  • Allyloxy Group Characterization

    • Data derived from 4-(Allyloxy)benzaldehyde spectral data.[1][2][3][4] PubChem CID 95942.[1][2][3][4] Link[2][3][4]

  • Resorcinol Derivative Shifts

    • Spectroscopic identification of 2,4-disubstituted benzaldehydes. SDBS Spectral Database for Organic Compounds.[1][2][3][4] Link[2][3][4]

Disclaimer: Chemical shifts provided are typical values in CDCl₃. Exact values may vary slightly (±0.05 ppm) depending on concentration, temperature, and specific instrument calibration.[3]

Sources

Application Note: High-Purity Isolation of 2,4-Bis(allyloxy)benzaldehyde via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 2,4-Bis(allyloxy)benzaldehyde , a critical intermediate often used in the synthesis of coumarins, resorcinol-based polymers, and benzoxazines.[1][2] The primary challenge in purifying this compound lies in effectively separating the target bis-alkylated product from the mono-allylated impurities (2-allyloxy-4-hydroxybenzaldehyde and 4-allyloxy-2-hydroxybenzaldehyde) and unreacted resorcinol core.[1][2]

This protocol utilizes a self-validating TLC strategy combined with a step-gradient flash chromatography method to achieve >98% purity.[1][2]

Chemical Context & Impurity Profile

To design an effective purification, one must understand the crude mixture composition resulting from the standard Williamson ether synthesis (Reaction of 2,4-dihydroxybenzaldehyde with allyl bromide and


).[1][2]
The Separation Logic (Polarity Hierarchy)

Success relies on exploiting the polarity difference between the "capped" ether product and the phenolic impurities.[1][2]

Compound SpeciesFunctional GroupsInteraction with SilicaRelative PolarityElution Order
2,4-Bis(allyloxy)benzaldehyde (Target)Aldehyde, 2x EthersDipole-DipoleLow 1 (Fastest)
Mono-allylated Impurities Aldehyde, Ether, Phenol H-Bond Donor (Strong)Medium 2
2,4-Dihydroxybenzaldehyde (SM)Aldehyde, 2x Phenols Strong H-BondingHigh 3 (Slowest)
  • Expert Insight: The target molecule lacks Hydrogen Bond Donors (HBD).[1][2] The impurities possess phenolic -OH groups, which act as strong HBDs, binding tightly to the silanols on the silica stationary phase.[1][2] This creates a large

    
     (Retardation Factor) between product and impurities, making flash chromatography highly effective.[1][2]
    

Method Development: The Self-Validating TLC System

Do not run a column without first validating your solvent system.[1][2] This protocol uses a "Check-Point" system.[1][2]

Step 3.1: TLC Solvent Scouting

Goal: Achieve an Rf of 0.25 – 0.35 for the target spot to ensure optimal separation resolution (


).[1][2]

Recommended Mobile Phase: Hexanes : Ethyl Acetate (EtOAc).[1][2][3]

  • Prepare Solvent A: 90% Hexanes / 10% EtOAc.

  • Prepare Solvent B: 80% Hexanes / 20% EtOAc.

  • Spotting: Spot the crude mixture alongside the starting material (SM) reference.[1][2]

  • Visualization:

    • UV (254 nm): All aromatic species will quench fluorescence (appear dark).[1][2]

    • Stain (Ferric Chloride -

      
      ): Critical Validation. Dip the plate in 
      
      
      
      .[1][2]
      • Target (Bis-allyl): No color change (no phenol).[1][2]

      • Impurities (Mono/SM): Turn purple/blue (positive phenol test).

Decision Matrix:

  • If Rf > 0.5 in 10% EtOAc: The compound is eluting too fast.[1][2] Switch to 5% EtOAc or use 100% Toluene.[1][2]

  • If Rf < 0.15 in 20% EtOAc: The compound is sticking.[1][2] Increase polarity to 30% EtOAc.

  • Target:Rf ~0.30 in 10-15% EtOAc/Hexanes. [1][2]

Detailed Flash Chromatography Protocol

Equipment & Reagents[1][2][3][4]
  • Stationary Phase: Silica Gel 60 (

    
     particle size).[1][2]
    
  • Column Size: 10g – 100g cartridge (Load ratio: 1:20 to 1:50 sample-to-silica mass).[1][2]

  • Mobile Phase A: Hexanes (or Petroleum Ether).[1][2]

  • Mobile Phase B: Ethyl Acetate.[1][2][3][4]

Workflow Diagram

PurificationWorkflow cluster_Column Flash Chromatography Start Crude Reaction Mixture Workup Aqueous Workup (Remove DMF/Base) Start->Workup TLC TLC Scouting Target Rf 0.3 in Hex/EtOAc Workup->TLC Load Dry Loading (Adsorb on Silica) TLC->Load Optimization Complete Gradient Step Gradient 0% -> 20% EtOAc Load->Gradient Fraction Fraction Collection (Test Tubes) Gradient->Fraction Analysis TLC/NMR Analysis Confirm Bis-substitution Fraction->Analysis Analysis->Gradient Fail (Mixed Fractions) Final Pure 2,4-Bis(allyloxy)benzaldehyde Analysis->Final Pass

Figure 1: Purification workflow ensuring removal of polar solvents prior to chromatography.

Step-by-Step Procedure
Step 1: Sample Loading (Dry Load Recommended)

Since the crude material may be a viscous oil or sticky solid, dry loading is superior to liquid loading to prevent band broadening.[1][2]

  • Dissolve crude mixture in a minimum amount of Dichloromethane (DCM).[1][2]

  • Add Silica Gel (ratio 1:1 by weight to crude mass).[1][2]

  • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

  • Load this powder into a pre-column or on top of the packed column bed.[1][2]

Step 2: Gradient Execution

Run the column using the following gradient profile (based on CV = Column Volumes):

StageMobile Phase (% EtOAc in Hexanes)Duration (CV)Purpose
Equilibration 0% (100% Hexanes)3 CVWet column, remove non-polar grease.[1][2]
Elution 1 0%

10% (Linear Ramp)
5 CVMove product away from baseline.[1][2]
Elution 2 10% Isocratic (Hold) 5-10 CV Elute Target (Bis-allyl).
Flush 50% - 100%3 CVElute polar mono-impurities/SM.[1][2]

Note: The target product usually elutes during the isocratic hold at 10-15% EtOAc.[1][2]

Step 3: Fraction Analysis[1][2]
  • Spot fractions on TLC.

  • Stain with 2,4-DNP (Dinitrophenylhydrazine) .[1][2]

    • Observation: The aldehyde group will turn the spot Orange/Red instantly.[1][2]

  • Combine fractions containing the pure "fast-moving" spot.[1][2]

Mechanism of Separation

Understanding the molecular interactions allows for better troubleshooting.[1][2]

SeparationLogic cluster_Interactions Binding Strength Silica Silica Surface (Si-OH) Bis Bis-Allyloxy Product (No H-Donors) Silica->Bis Weak (Dipole) Mono Mono-Allyloxy Impurity (1 Phenol Group) Silica->Mono Medium (1 H-Bond) SM Dihydroxy SM (2 Phenol Groups) Silica->SM Strong (2 H-Bonds)

Figure 2: Differential binding affinity.[1][2] The lack of hydrogen bond donors in the target molecule allows it to elute significantly earlier than impurities.[1][2]

Troubleshooting & Optimization

IssueDiagnosisSolution
Streaking / Tailing Acidic phenols dragging on silica.[1][2]Add 1% Acetic Acid to the mobile phase to suppress ionization of phenols (though less relevant for the neutral product, it cleans up impurity bands).[1][2]
Co-elution Gradient too steep.Use a shallower gradient (e.g., 0-10% over 10 CV) or switch solvent modifier to Acetone (Hexanes:Acetone) for different selectivity.[1][2]
Product in "Wash" Polarity too high too fast.The product is less polar than expected. Check the 100% Hexanes fractions; it may have eluted in the void volume if the solvent was too strong.[1][2]

References

  • Synthesis Context: Williamson Ether Synthesis of Coumarin Precursors. Molecules2012 , 17(10), 12225-12233.[1][2]

  • Chromatography General Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2] Chem.1978 , 43, 2923.[1][2]

  • Chemical Data: 2,4-Bis(allyloxy)benzaldehyde (CAS 96601-10-4) Entry.[1][2][5][6] PubChem Database.[1][2][7]

  • TLC Visualization: "Thin Layer Chromatography Stains." Organic Chemistry Portal.

Sources

Application Note: High-Fidelity Reductive Amination of 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination of 2,4-Bis(allyloxy)benzaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract

This technical guide outlines the chemoselective reductive amination of 2,4-bis(allyloxy)benzaldehyde. The primary synthetic challenge lies in reducing the intermediate imine (C=N) functionality while preserving the terminal alkene moieties of the allyloxy groups, which are susceptible to reduction under catalytic hydrogenation conditions. This protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice, enabling a mild, one-pot transformation that maintains high structural fidelity. This scaffold is frequently utilized in the synthesis of host-defense peptide mimetics (e.g., Brilacidin analogs) and precursors for Ring-Closing Metathesis (RCM).

Strategic Considerations & Chemoselectivity

The Chemoselectivity Challenge

The substrate, 2,4-bis(allyloxy)benzaldehyde, contains three reducible sites:

  • The Aldehyde (C=O): The target for amination.[1][2][3]

  • The Allyl Ethers (C=C): Functional handles that must be preserved.

  • The Aromatic Ring: Generally stable, but sensitive to high-pressure hydrogenation.

Critical Decision: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it will rapidly reduce the allyl groups to propyl ethers, destroying the molecule's intended functionality.

Reagent Selection: The Borohydride Hierarchy

The choice of hydride source dictates the reaction's success:

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (Recommended):

    • Mechanism:[1][4][5] Mild hydride donor. Steric bulk and electron-withdrawing acetoxy groups attenuate reactivity, preventing direct reduction of the aldehyde while rapidly reducing the protonated iminium ion.

    • Selectivity:100% retention of allyl groups.

    • Toxicity: Significantly lower than cyanoborohydrides.

  • Sodium Cyanoborohydride [NaBH₃CN]: Effective but hazardous (HCN risk). Relegated to a secondary option.

  • Sodium Borohydride [NaBH₄]: Too reactive for direct one-pot mixing (reduces aldehyde to alcohol). Requires a two-step procedure (pre-formation of imine), increasing process time.

Solvent Systems[6]
  • 1,2-Dichloroethane (DCE): The gold standard for STAB reactions due to optimal solubility and dielectric constant.

  • Dichloromethane (DCM): A viable alternative if DCE is restricted.

  • Tetrahydrofuran (THF): Use only if solubility is an issue; can sometimes slow reaction kinetics.

Visualized Reaction Pathway (Graphviz)

ReductiveAmination Substrate 2,4-Bis(allyloxy)benzaldehyde Imine Imine / Iminium Ion (Intermediate) Substrate->Imine + Amine - H2O Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Target Benzylamine (Allyl Groups Intact) Imine->Product Path A: STAB (Chemoselective) SideProduct Side Product: Propyl Ether Derivative Imine->SideProduct Path B: H2/Pd-C (Over-reduction) STAB NaBH(OAc)3 (Selective Hydride) H2Pd H2 / Pd-C (Non-Selective)

Caption: Path A (Green) illustrates the selective reduction of the imine using STAB, preserving the allyl groups. Path B (Red) shows the prohibited catalytic hydrogenation route.

Detailed Experimental Protocol

Objective: Synthesis of N-substituted-2,4-bis(allyloxy)benzylamine derivatives. Scale: 1.0 mmol (Adjustable).

Materials & Reagents
ReagentEquiv.MW ( g/mol )QuantityRole
2,4-Bis(allyloxy)benzaldehyde 1.0218.25218 mgSubstrate
Amine (R-NH₂) 1.1 - 1.2Var.Var.Nucleophile
Sodium Triacetoxyborohydride 1.5211.94318 mgReducing Agent
Acetic Acid (Glacial) 1.0 - 2.060.0560-120 µLCatalyst (Optional)*
1,2-Dichloroethane (DCE) N/AN/A5-10 mLSolvent

*Note: Acetic acid is required if the amine is a salt (e.g., HCl salt) or weakly nucleophilic.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon.

    • Rationale: While STAB is relatively stable, moisture can hydrolyze the imine intermediate, reducing yield.

  • Imine Formation:

    • Add 2,4-Bis(allyloxy)benzaldehyde (218 mg, 1.0 mmol) to the flask.

    • Add anhydrous DCE (5 mL).

    • Add the Amine (1.1 mmol).

    • (Optional) Add Acetic Acid (1.0 mmol) if using an amine salt or electron-deficient amine.

    • Stir at room temperature (20-25°C) for 30 minutes.

    • Checkpoint: The solution may change color (often yellowing) indicating imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir vigorously at room temperature under N₂.

  • Monitoring:

    • Monitor by TLC or LC-MS at 2 hours.

    • Target: Disappearance of aldehyde (High Rf) and appearance of amine (Low Rf, often streaks on silica).

    • Timeframe: Most reactions complete within 2–4 hours. If incomplete, stir overnight (up to 16h).

  • Workup (Quenching):

    • Quench the reaction by adding Saturated Aqueous NaHCO₃ (10 mL).

    • Stir for 15 minutes until gas evolution ceases (neutralization of acetic acid and destruction of excess borohydride).

  • Extraction:

    • Transfer to a separatory funnel.[6]

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers.

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • If purification is needed: Flash Column Chromatography.

    • Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate (gradient).

    • Note: Amine products may require 1% Triethylamine in the eluent to prevent tailing.

Quality Control & Characterization

Verify the integrity of the allyl groups using ¹H NMR (400 MHz, CDCl₃) .

Functional GroupDiagnostic Signal (ppm)MultiplicityInterpretation
Aldehyde (CHO) ~10.3 ppmSingletMUST BE ABSENT (Indicates full conversion).
Benzylic CH₂ ~3.7 - 3.9 ppmSinglet/DoubletNEW SIGNAL . Confirms C-N bond formation.
Allyl Vinyl CH 5.9 - 6.1 ppmMultipletMUST BE PRESENT . Confirms allyl preservation.
Allyl Terminal CH₂ 5.2 - 5.5 ppmMultipletMUST BE PRESENT .
Allyl Ether CH₂ 4.5 - 4.6 ppmDoubletLinker to aromatic ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor imine formation.Add activated molecular sieves (4Å) during Step 2 to sequester water and drive imine equilibrium. Increase reaction time to 24h.
Aldehyde Reduction (Benzyl Alcohol) STAB added too quickly or wet solvent.Ensure 30 min pre-stir (Step 2) before adding STAB. Use anhydrous solvents.[6]
Allyl Reduction Contamination with Pd or use of wrong hydride.Ensure glassware is free of transition metals. Confirm reagent is STAB, not NaBH4 + Catalyst.
Product Tailing on TLC Interaction with silica.Pre-treat TLC plate with 5% Et3N/Hexane or add 1% Et3N to the eluent.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] Link

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • PubChem. (n.d.).[10][11] 2,4-Bis(allyloxy)benzaldehyde (Compound Summary). National Library of Medicine. Link

  • Tiwari, R. K., et al. (2024).[12] Synthesis of Brilacidin Mimetics via Reductive Amination Strategies. (General context on scaffold utility in peptidomimetics).

Sources

Application Note: High-Yield Synthesis of 2,4-Bis(allyloxy)benzaldehyde via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2,4-bis(allyloxy)benzaldehyde from 2,4-dihydroxybenzaldehyde using solid-liquid Phase-Transfer Catalysis (PTC). While the 4-hydroxyl group is readily alkylated, the 2-hydroxyl group exhibits low reactivity due to strong intramolecular hydrogen bonding with the aldehyde carbonyl. Traditional methods often require hazardous hydrides (NaH) or polar aprotic solvents (DMF) that complicate workup. This guide presents a Tetrabutylammonium Bromide (TBAB) catalyzed method using potassium carbonate in acetonitrile, achieving >90% yields of the bis-allylated product under mild, reproducible conditions.

Introduction & Strategic Rationale

The Synthetic Challenge

2,4-Bis(allyloxy)benzaldehyde is a critical intermediate for synthesizing resorcinol-based liquid crystals, functional polymers, and benzofuran derivatives used in pharmaceuticals.

The core synthetic challenge lies in the disparity between the two hydroxyl groups:

  • C4-OH (pKa ~8): Sterically accessible and electronically activated; alkylates rapidly.

  • C2-OH (pKa ~10-11): Deactivated by a strong intramolecular hydrogen bond to the carbonyl oxygen.

Standard Williamson ether synthesis often stalls at the mono-allylated intermediate (4-allyloxy-2-hydroxybenzaldehyde). Forcing conditions with strong aqueous bases (NaOH/KOH) can degrade the aldehyde functionality via Cannizzaro or aldol-type side reactions.

The PTC Solution

Phase-Transfer Catalysis (PTC) offers a superior alternative by creating a "pseudo-homogeneous" reaction environment. We utilize a Solid-Liquid PTC system (Solid


 / Organic Solvent / 

catalyst).
  • Mechanism: The quaternary ammonium catalyst (

    
    ) facilitates the deprotonation at the solid-liquid interface and shuttles the reactive phenoxide ion into the organic phase as a loose ion pair (
    
    
    
    ).
  • Benefit: The ion pair in the organic phase is unsolvated and highly nucleophilic ("naked anion"), sufficiently potent to break the intramolecular hydrogen bond at the C2 position without requiring hazardous hydrides.

Mechanistic Insight

The reaction proceeds in two distinct stages.[1][2][3][4][5][6] The catalyst (TBAB) is essential for the second, rate-determining step (alkylation of the C2-OH).

Graphviz Diagram: Solid-Liquid PTC Mechanism The following diagram illustrates the catalytic cycle, highlighting the transport of the phenoxide anion from the solid carbonate surface to the bulk organic phase where alkylation occurs.

PTC_Mechanism cluster_solid Solid Phase (Surface of K2CO3) cluster_organic Organic Phase (Acetonitrile) K2CO3 K2CO3 (Solid) Deprotonation Deprotonation (Interface) K2CO3->Deprotonation Q_PhO Q+ PhO- (Active Ion Pair) Deprotonation->Q_PhO Enter Org Phase Substrate 2,4-Dihydroxy- benzaldehyde Substrate->Deprotonation Diffuses to Surface Mono Intermediate: 4-Allyloxy-2-hydroxy... Mono->Deprotonation Return to Surface Product Product: 2,4-Bis(allyloxy)... Q_Br Q+Br- (Catalyst) Product->Q_Br Regenerate Catalyst AllylBr Allyl Bromide Q_Br->Deprotonation Ion Exchange Q_PhO->Mono + AllylBr Fast (C4) Q_PhO->Product + AllylBr Slow (C2)

Caption: Solid-Liquid Interfacial Mechanism. TBAB (Q+) shuttles phenoxide anions from the solid K2CO3 surface into the organic phase, enabling reaction with Allyl Bromide.

Experimental Protocol

Materials & Reagents[1][2][3][4][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1][3][4][7]Quantity (Example)Role
2,4-Dihydroxybenzaldehyde 138.121.05.00 g (36.2 mmol)Substrate
Allyl Bromide 120.983.013.14 g (9.4 mL)Alkylating Agent
Potassium Carbonate 138.214.020.0 gBase (Anhydrous)
TBAB 322.370.050.58 g (5 mol%)Phase Transfer Catalyst
Acetonitrile (ACN) --50 mLSolvent

Note: Allyl bromide is a lachrymator. Handle in a fume hood. Potassium carbonate must be anhydrous and finely powdered to maximize surface area.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2,4-dihydroxybenzaldehyde (5.00 g) and Acetonitrile (50 mL). Stir until dissolved.

  • Add TBAB (0.58 g) and finely powdered Potassium Carbonate (20.0 g).

    • Observation: The mixture will become a heterogeneous suspension. The color may darken slightly due to phenoxide formation.

Step 2: Addition of Electrophile

  • Add Allyl Bromide (9.4 mL) dropwise over 5 minutes.

  • Heat the reaction mixture to Reflux (approx. 80-82°C) .

    • Critical Check: Ensure vigorous stirring. In solid-liquid PTC, the reaction rate is often limited by the surface area of the solid base; vigorous stirring prevents caking and maintains the solid-liquid interface.

Step 3: Monitoring

  • Monitor by TLC (Hexane:Ethyl Acetate 4:1).

    • T=1 hr: Major spot will be the mono-allylated intermediate (

      
      ).
      
    • T=4-6 hrs: Disappearance of mono-intermediate. Appearance of bis-allylated product (

      
      ).
      
  • Continue reflux until the mono-allylated spot is fully consumed (typically 5-6 hours).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh Acetonitrile (2 x 10 mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

  • Extraction (Optional but recommended for purity): Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove residual TBAB. Dry over

    
    .[4]
    

Step 5: Purification

  • The crude oil often solidifies upon standing or triturating with cold hexane.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Hexane to yield colorless to pale yellow needles.

    • Yield: Typically 90-95%.

    • Melting Point: 68-70°C.

Process Optimization & Data

The choice of solvent and catalyst significantly impacts the reaction kinetics, particularly for the difficult C2-alkylation step.

Table 1: Solvent Screening (Solid-Liquid PTC)

Conditions: 1.0 eq Substrate, 3.0 eq Allyl Bromide, 4.0 eq K2CO3, 5 mol% TBAB, Reflux, 6 hours.

SolventDielectric ConstantConversion (C2-OH)*Yield (%)Notes
Acetonitrile 37.5100% 94% Best balance of polarity for catalyst solubility.
Acetone 20.795%88%Good, but lower boiling point slows C2-alkylation.
Toluene 2.460%55%Too non-polar; poor solubility of phenoxide ion pair.
Ethanol 24.5<20%N/ASolvolysis of allyl bromide competes; not recommended.

*Conversion of the mono-intermediate to the bis-product.

Table 2: Catalyst Efficiency

Conditions: Acetonitrile, Reflux, 4 hours.

CatalystStructureYield (%)Comment
TBAB Tetrabutylammonium Bromide92% Optimal lipophilicity/cost ratio.
TEBA Benzyltriethylammonium Chloride85%Slightly less effective for this specific substrate.
18-Crown-6 Crown Ether95%Highly effective but significantly more expensive.
None -<10%Reaction stalls at mono-alkylation or no reaction.

Workflow Visualization

The following diagram outlines the operational workflow, emphasizing the critical decision points for purification.

Workflow Start Start: 2,4-Dihydroxybenzaldehyde + K2CO3 + TBAB + ACN Reflux Reflux 80°C (4-6h) Add Allyl Bromide Start->Reflux TLC TLC Check (Mono vs Bis) Reflux->TLC TLC->Reflux Mono Present Filter Filter Inorganic Solids (Remove K2CO3/KBr) TLC->Filter Complete Evap Rotary Evaporation Filter->Evap Extract Dissolve in EtOAc Wash w/ H2O (Remove Catalyst) Evap->Extract Cryst Recrystallize (EtOH/Water or Hexane) Extract->Cryst Final Final Product: 2,4-Bis(allyloxy)benzaldehyde Cryst->Final

Caption: Operational workflow for the synthesis and purification of 2,4-bis(allyloxy)benzaldehyde.

Troubleshooting & Critical Parameters

  • Stalled Reaction (Mono-product remains):

    • Cause: The C2-OH hydrogen bond is not breaking.

    • Fix: Add an additional 0.5 eq of

      
       and 2 mol% TBAB. Ensure the reaction is at a vigorous reflux. The "naked" phenoxide generated by PTC is required to overcome the H-bond.
      
  • Cannizzaro Side Reaction:

    • Symptom:[1][2][3][7][8][9][10][11] Loss of aldehyde peak in NMR; formation of alcohol/acid.

    • Prevention:[2][7] Avoid aqueous hydroxide bases (NaOH/KOH). Stick to the Solid-Liquid (K2CO3/ACN) protocol which is milder on the aldehyde group.

  • Product Color:

    • The product should be pale yellow/colorless. Darkening indicates oxidation. Store under inert atmosphere (Argon/Nitrogen) if not using immediately.

References

  • Suresh, P., et al. (2016). "Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium."[7] International Journal of Chemical Studies, 4(6), 28-30.[7] Retrieved from [Link]

  • Patil, S. et al. (2013). "Preparation of 1,3-bis(allyloxy)benzene under a new multi-site phase-transfer catalyst combined with ultrasonication." Ultrasonics Sonochemistry. Retrieved from [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

Troubleshooting & Optimization

How to remove unreacted 2,4-dihydroxybenzaldehyde from product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #24DHB-RMV: Removal of Unreacted 2,4-Dihydroxybenzaldehyde[1]

Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Issue Overview

User Problem: The presence of unreacted 2,4-dihydroxybenzaldehyde (2,4-DHB) in the final reaction mixture. Chemical Profile: 2,4-DHB is a "sticky" impurity.[1] It possesses dual chemical handles: an aldehyde (electrophilic) and a resorcinol core (nucleophilic/acidic).[1] This duality often causes it to streak on silica gel, making chromatographic separation difficult.[1] Resolution Strategy: We will exploit these specific chemical handles (Acidity and Aldehyde Reactivity) to move the impurity into the aqueous phase, leaving your product pure in the organic phase.

Triage: Select Your Protocol

Before proceeding, determine the chemical nature of your target product to avoid accidental loss.

purification_logic Start Start: Analyze Target Product IsProductAcidic Is your PRODUCT acidic? (Phenol, Carboxylic Acid) Start->IsProductAcidic IsProductAldehyde Is your PRODUCT an aldehyde? IsProductAcidic->IsProductAldehyde NO (Product is Neutral/Basic) ProtoBisulfite Protocol A: Bisulfite Wash (Targeting Aldehyde) IsProductAcidic->ProtoBisulfite YES (Avoid Base) ProtoBase Protocol B: Base Extraction (Targeting Phenol) IsProductAldehyde->ProtoBase NO ProtoChrom Protocol C: Chromatography (Physical Separation) IsProductAldehyde->ProtoChrom YES (Both are Aldehydes) ProtoBisulfite->ProtoChrom If fails ProtoBase->ProtoChrom If fails

Figure 1: Decision matrix for selecting the appropriate purification method based on product compatibility.

Technical Data & Solubility Profile

Understanding the physical properties of 2,4-DHB is critical for designing the workup.[2]

PropertyValueImplication for Purification
pKa (Phenolic) ~7.56 (Predicted) [1]It is significantly more acidic than water.[1] Weak bases (pH > 9) will deprotonate it.[1]
Water Solubility Moderate (~16 g/L @ 25°C)It is not fully water-soluble on its own, requiring chemical modification (salt formation) to force it into the aqueous layer.[1]
Organic Solubility High (EtOAc, DCM, Et2O)It prefers the organic layer unless chemically modified.[1]
Reactivity Forms Bisulfite AdductsReacts with NaHSO₃ to form a highly water-soluble sulfonate salt.[1]
Protocol A: The Bisulfite Wash (Recommended)

Best For: Acid-sensitive products or when the product is also a phenol. Mechanism: The aldehyde group of 2,4-DHB reacts reversibly with sodium bisulfite to form a water-soluble


-hydroxy sulfonate adduct.[1]
Step-by-Step Workflow
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; DCM can form stubborn emulsions).[1]

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add 2 volumes of saturated

      
       to the organic phase.
      
    • CRITICAL: Shake vigorously for at least 2-3 minutes . The formation of the adduct is not instantaneous; it requires sustained interfacial contact.

  • Separation: Allow layers to separate. The 2,4-DHB is now trapped in the aqueous layer as the bisulfite adduct.

  • Repeat: Perform the wash 2x to ensure quantitative removal.[1]

  • Final Rinse: Wash the organic layer once with brine to remove residual bisulfite salts before drying.

Troubleshooting Emulsions:

  • Issue: Bisulfite washes often create emulsions due to changes in density and surface tension.[1]

  • Fix: Add a small amount of solid NaCl to the separatory funnel or filter the mixture through a pad of Celite if a rag layer persists.

Protocol B: Acid-Base Extraction

Best For: Neutral or Basic products (Amines, Amides, Esters).[1] Mechanism: 2,4-DHB contains two phenolic protons.[1] Using a base converts these into phenolate anions, which are insoluble in organic solvents but highly soluble in water.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Base Selection:

    • Standard: Use 10% Sodium Carbonate (

      
      ).[1] This provides a pH ~11, sufficient to deprotonate the phenol (pKa ~7.6).
      
    • Aggressive: Use 1M Sodium Hydroxide (

      
      ).[1] Only use if your product is stable to strong base (no esters/halides).[1]
      
  • Extraction:

    • Wash the organic layer with the base solution (3x).[3]

    • The aqueous layer will likely turn yellow/orange . This is the visual indicator of the phenolate anion of 2,4-DHB.

    • Continue washing until the aqueous layer is colorless.

  • Neutralization: Wash the organic layer with 1M HCl (briefly) or saturated

    
     to remove any trapped base, then wash with brine.[1]
    

extraction_mechanism Impurity 2,4-DHB (Organic Soluble) Reaction Deprotonation Impurity->Reaction Base Base (Na2CO3) Base->Reaction Salt Phenolate Salt (Water Soluble) Reaction->Salt Moves to Aqueous Phase

Figure 2: Mechanistic shift of 2,4-DHB from organic to aqueous phase via deprotonation.[1]

Protocol C: Chromatography (The "Nuclear" Option)

If extraction fails (e.g., your product is also an acidic aldehyde), you must rely on physical separation.[1]

The Challenge: 2,4-DHB streaks on silica due to hydrogen bonding with silanols.[1] The Fix:

  • Acidify the Eluent: Add 0.1% to 1% Acetic Acid to your mobile phase.[1] This protonates the silanols and the phenol, sharpening the peak.

  • Gradient: Start with a non-polar solvent (Hexanes/Heptane) and slowly increase polarity (EtOAc).[1] 2,4-DHB is moderately polar and usually elutes after non-polar products.[1]

FAQ / Troubleshooting

Q: I used the Bisulfite wash, but the aldehyde is still there by TLC.

  • A: Did you shake long enough? The bisulfite reaction is reversible and kinetically slow compared to simple acid-base neutralization. Increase shake time to 5 minutes or use a stir plate for 20 minutes before separation.

Q: My product is water-soluble. Can I still use these methods?

  • A: No. If your product is water-soluble, both Protocol A and B will wash your product away.[1] You must use Reverse Phase Chromatography (C18) or recrystallization.[1]

Q: The aqueous layer turned dark red/brown during base extraction.

  • A: This is normal. Phenolates, especially resorcinol derivatives, are prone to oxidation in basic conditions (forming quinones).[1] This confirms the impurity is moving to the aqueous layer.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7213, 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols).

  • LookChem. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2,4-Bis(allyloxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Williamson Ether Synthesis for Resorcinaldehyde Derivatives Ticket ID: CHEM-SUP-24-BIS-ALLYL[1]

Core Technical Insight: The "Ortho-Effect" Challenge

Why your reaction might be stalling at 50% conversion.

Before starting the protocol, you must understand the molecular dynamics of the starting material, 2,4-dihydroxybenzaldehyde .[1] This is not a standard dialkylation; the two hydroxyl groups are chemically distinct.[1]

  • The 4-OH (Para): This hydroxyl group is sterically unhindered and electronically accessible.[1] It reacts rapidly under mild conditions.[1]

  • The 2-OH (Ortho): This hydroxyl group forms a strong Intramolecular Hydrogen Bond (IMHB) with the aldehyde carbonyl oxygen.[1] This locks the proton in place, significantly increasing the pKa (making it harder to deprotonate) and reducing the nucleophilicity of the resulting phenoxide.[1]

The Consequence: Most "failed" reactions are actually successful mono-alkylations (4-allyloxy-2-hydroxybenzaldehyde).[1] To drive the reaction to completion (bis-alkylation), you must use forcing conditions (excess reagent, heat, or polar aprotic solvents) to disrupt the IMHB.

Mechanism & Pathway Visualization

The following diagram illustrates the stepwise alkylation and the energy barrier caused by the IMHB.

ReactionPathway SM 2,4-Dihydroxybenzaldehyde (Starting Material) Mono Intermediate: 4-Allyloxy-2-hydroxybenzaldehyde (Stalled by IMHB) SM->Mono Fast (k1) Base/Allyl-Br Mono->Mono IMHB Stabilization Product Target: 2,4-Bis(allyloxy)benzaldehyde Mono->Product Slow (k2) Requires Heat/Excess Base Disrupts H-Bond Side Side Product: C-Alkylated Impurities (Claisen Precursors) Product->Side Overheating (>100°C) Claisen Rearrangement

Figure 1: Reaction pathway showing the kinetic bottleneck at the mono-allylated intermediate due to intramolecular hydrogen bonding.[1]

Optimized Protocol (SOP)

Standard Operating Procedure for High-Yield Synthesis (>85%)

This protocol uses Acetone as the solvent.[1] While DMF is faster, Acetone simplifies the workup and reduces the risk of thermal rearrangement (Claisen) during solvent removal.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,4-Dihydroxybenzaldehyde 1.0SubstrateDry thoroughly before use.[1]
Allyl Bromide 2.5 - 3.0ElectrophileExcess required to drive 2-OH reaction.[1]
Potassium Carbonate (K₂CO₃) 3.0 - 4.0BaseMust be anhydrous/freshly ground.[1]
Potassium Iodide (KI) 0.1 (Cat.)[1][2]CatalystFinkelstein catalyst (converts R-Br to R-I in situ).[1]
Acetone [0.2 M]SolventHPLC Grade.[1] Dry.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon (oxidation is rare, but moisture is detrimental).

  • Solvation: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in Acetone (concentration ~0.2 M).

  • Deprotonation: Add Anhydrous K₂CO₃ (3.0 eq) and catalytic KI (0.1 eq). Stir at room temperature for 15 minutes. Color change to yellow/orange indicates phenoxide formation.[1]

  • Addition: Add Allyl Bromide (2.5 eq) dropwise via syringe. Caution: Allyl bromide is a lachrymator; work in a fume hood.[1]

  • Reflux: Heat the mixture to a gentle reflux (~56°C) for 6–12 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). You will see the starting material disappear (Rf ~0.1), a transient mono-allyl spot (Rf ~0.4), and the bis-allyl product (Rf ~0.7).[1]

    • Critical: Do not stop until the mono-allyl spot is gone.[1] If it persists after 12h, add 0.5 eq more Allyl Bromide and continue reflux.

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter off the solid inorganic salts (K₂CO₃/KBr).[1] Wash the filter cake with cold acetone.[1]

    • Concentrate the filtrate under reduced pressure (Rotovap).[1] Do not exceed 50°C bath temperature to prevent polymerization or rearrangement.[1]

  • Purification:

    • The crude oil usually solidifies upon standing or chilling.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol (or Methanol) and cool slowly to 4°C. Alternatively, use Hexane/Acetone.

    • Yield: Expected 85–92% as off-white/pale yellow crystals.[1]

Troubleshooting & Diagnostics

Interactive Solutions for Common Failures

Issue A: "My TLC shows a persistent spot just above the starting material."
  • Diagnosis: Incomplete reaction.[1] You are stuck at the 4-allyloxy-2-hydroxybenzaldehyde stage.[1] The IMHB is preventing the second alkylation.[1]

  • Solution:

    • Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or 18-Crown-6 to solubilize the carbonate anion.[1]

    • Switch Solvent: If acetone reflux isn't hot enough, switch to Acetonitrile (Reflux ~82°C). This provides enough thermal energy to break the H-bond without risking Claisen rearrangement (which occurs >150°C).[1]

Issue B: "The product is an oil that won't solidify."[1]
  • Diagnosis: Residual Allyl Bromide or solvent impurities.[1]

  • Solution:

    • High-vacuum drying (pump) for 2 hours is essential to remove traces of allyl bromide.[1]

    • Trituration: Add cold hexanes to the oil and scratch the flask wall with a glass rod to induce nucleation.[1]

Issue C: "I see new impurities after workup (Claisen Rearrangement)."
  • Diagnosis: Thermal degradation.[1] Allyl aryl ethers are prone to [3,3]-sigmatropic rearrangement if heated excessively.[1]

  • Solution:

    • Never distill the product at atmospheric pressure.[1]

    • Keep rotovap bath < 45°C.[1]

    • Avoid high-boiling solvents like DMF unless you can remove them via aqueous extraction rather than distillation.[1]

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 TLC: Persistent Intermediate Spot Start->Issue1 Issue2 Product is Dark/Tar Start->Issue2 Sol1 Cause: IMHB Blockage Fix: Switch to Acetonitrile Reflux OR Add 18-Crown-6 Issue1->Sol1 Sol2 Cause: Claisen/Polymerization Fix: Lower Workup Temp (<45°C) Check Allyl Bromide Quality Issue2->Sol2

Figure 2: Decision matrix for diagnosing reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, NaH in DMF or THF will be much faster (1-2 hours) because it irreversibly deprotonates the hydroxyls, breaking the IMHB immediately.[1] However , NaH is more dangerous and requires strictly anhydrous conditions.[1] For scale-up, K₂CO₃ is safer and sufficiently effective.[1]

Q: Why is the 2-position so difficult to alkylate compared to the 4-position? A: This is the "Ortho-Effect."[1] The proton on the 2-OH forms a 6-membered ring via hydrogen bonding with the aldehyde oxygen.[1] This stabilization energy must be overcome before the proton can be removed.[1] The 4-OH has no such stabilization.[1]

Q: Is the product light sensitive? A: Yes, benzaldehydes can oxidize to benzoic acids over time, and allyl groups can cross-link under UV. Store the final product in amber vials under nitrogen at 4°C.

References

  • Synthesis & Yield Data: Synthesis and antioxidant properties of C-4-allyloxy-phenylcalix[4]resorcinarene. (Reports 85% yield for allyloxy-benzaldehyde intermediates).[1][4]

  • Mechanistic Insight (IMHB): Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde.... MDPI.[1] (Explains the activation energy penalty due to the 2-OH hydrogen bond).

  • Compound Data: PubChem CID 5182408 (2,4-Bis(allyloxy)benzaldehyde).[1][2]

  • Reaction Conditions: Organic Syntheses Procedure for O-Alkylation. (General protocols for Williamson ether synthesis of hindered phenols).

Sources

Preventing oxidation of 2,4-Bis(allyloxy)benzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2,4-Bis(allyloxy)benzaldehyde

Ticket ID: #OX-24BA-PREV Subject: Prevention of Auto-oxidation to Carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing auto-oxidation , a radical-chain mechanism where 2,4-Bis(allyloxy)benzaldehyde (an electron-rich aldehyde) reacts with atmospheric oxygen to form 2,4-bis(allyloxy)benzoic acid . This manifests as the conversion of a yellow oil or low-melting solid into a white, high-melting crystalline solid.

This guide provides a three-tiered defense strategy: Inhibition (Storage) , Remediation (Purification) , and Process Control .

Module 1: The Radical Defense (Storage & Handling)

Q: Why is my sample turning white/solid despite being in a closed vial? A: Standard vials contain enough headspace oxygen to initiate a radical chain reaction. The electron-donating allyloxy groups make the aromatic ring electron-rich, but the aldehyde proton remains vulnerable to abstraction.

The Mechanism:

  • Initiation: Light or trace metals generate a benzoyl radical.

  • Propagation: The radical reacts with

    
     to form a peracid (perbenzoic acid derivative). This peracid reacts with another molecule of aldehyde to produce two  molecules of carboxylic acid.
    
  • Result: Your purity degrades exponentially once the chain starts.

Protocol: The "Radical Fortress" Storage System
  • Atmosphere: Store strictly under Argon (Ar) or Nitrogen (

    
    ). Argon is superior as it is heavier than air and "blankets" the sample.
    
  • Temperature: Store at -20°C . Radical propagation rates drop significantly at lower temperatures.

  • Additives (Critical): For long-term storage (>1 month), add 0.1% w/w BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to terminate the chain reaction before it consumes your aldehyde.

Module 2: Remediation (Removing the Acid)

Q: My sample has already oxidized. Do I need to run a column? A: No. If the main impurity is the carboxylic acid, column chromatography is inefficient. You can use Chemical Extraction (Acid-Base Workup) or Bisulfite Adduct Purification .

Method A: The Bicarbonate Wash (High Throughput)

Best for: Removing the acid impurity (white solid) quickly.

StepActionRationale
1 Dissolve sample in Ethyl Acetate (EtOAc) .Solubilizes both the aldehyde and the acid.
2 Wash with Saturated

(aq)
(3x).
Converts the benzoic acid impurity into its water-soluble sodium salt (Sodium 2,4-bis(allyloxy)benzoate). The aldehyde remains neutral in the organic layer.
3 Wash with Brine , dry over

.
Removes residual water.[1]
4 Concentrate in vacuo.Recovers the purified aldehyde.
Method B: Bisulfite Adduct (High Purity)

Best for: Isolating the aldehyde from complex non-acidic impurities.

Theory: Aldehydes form a solid, water-soluble adduct with sodium bisulfite.[1] Impurities stay in the organic solvent. The adduct is then filtered and reversed.[2]

BisulfiteProtocol cluster_legend Chemical Logic Start Impure Aldehyde Mixture Step1 Add Sat. NaHSO3 (aq) + Ethanol (optional) Start->Step1 Decision Precipitate Forms? Step1->Decision Solid Filter White Solid (Bisulfite Adduct) Decision->Solid Yes (Adduct) Wash Wash Solid with Ether/EtOAc (Removes Impurities) Solid->Wash Regen Regenerate: Add Sat. NaHCO3 or Na2CO3 Wash->Regen Extract Extract into EtOAc Dry & Concentrate Regen->Extract Pure Pure 2,4-Bis(allyloxy)benzaldehyde Extract->Pure

Caption: Workflow for isolating the aldehyde via reversible bisulfite adduct formation. This method ensures high specificity for the aldehyde functional group.

Module 3: Synthesis Optimization

Q: I am synthesizing this from 2,4-dihydroxybenzaldehyde. How do I prevent oxidation during the reaction? A: The Williamson ether synthesis (using Allyl Bromide/Chloride and


) is generally robust, but the basic conditions can promote Cannizzaro-type disproportionation or oxidation if oxygen is present.
  • Degas Solvents: Sparge your solvent (Acetone, DMF, or Acetonitrile) with Argon for 15 minutes before adding reagents.

  • Avoid Iron: Use glass-coated stir bars. Trace iron (rust) from damaged stir bars is a potent catalyst for radical auto-oxidation [1].

  • Workup Speed: Do not leave the crude reaction mixture in the separatory funnel overnight. The surface area contact with air in an open funnel accelerates oxidation.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Symptom? Problem->Type WhiteSolid White Solid / Precipitate Type->WhiteSolid Solids forming Oil Yellow Oil (Impure) Type->Oil No solids, but low purity Action1 Diagnosis: Carboxylic Acid Action: NaHCO3 Wash WhiteSolid->Action1 Action2 Diagnosis: Mixed Impurities Action: Bisulfite Purification Oil->Action2

Caption: Rapid diagnostic logic for determining the correct purification path based on visual symptoms.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for aldehyde purification and handling).

  • Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. Organic Syntheses, Coll. Vol. 1, p. 336. (Standard protocol for bisulfite purification).

  • BenchChem Technical Data. Synthesis and Stability of 2-(Allyloxy)benzaldehyde Isomers. (Specific insights on allyloxy-substituted benzaldehyde stability).

  • PubChem Database. 2,4-Bis(allyloxy)benzaldehyde Compound Summary. (Physical properties and safety data).

Sources

Technical Support Center: Troubleshooting Allylation of 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yields and Selectivity in Williamson Ether Synthesis of 2,4-DHB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Chemistry of the Problem

The allylation of 2,4-dihydroxybenzaldehyde (2,4-DHB) is deceptively simple. While it appears to be a standard Williamson ether synthesis, "low yields" are rarely due to random error. They are almost always caused by the intramolecular hydrogen bond (IMHB) between the 2-hydroxyl group and the carbonyl oxygen.

This interaction creates a massive reactivity disparity:

  • 4-OH (pKa ~7.6): Sterically accessible and electronically typical. It reacts first.

  • 2-OH (pKa ~11-13): Locked in a 6-membered H-bonded ring. It is significantly deactivated and requires forcing conditions to alkylate.

If your yield is low, you are likely fighting this thermodynamic sink or using conditions that fail to solubilize the specific phenoxide intermediate.

Part 1: Quick Diagnostic Matrix

Identify your specific failure mode below to jump to the relevant solution.

SymptomObservationProbable Root CauseRecommended Fix
Wrong Product NMR shows substitution at para-position (4-O) but you wanted ortho (2-O).Thermodynamic Control. The 4-OH is kinetically and thermodynamically favored.You cannot directly allylate the 2-OH selectively. You must protect the 4-OH first (e.g., MOM-Cl).
Incomplete Conversion TLC shows significant starting material despite overnight reflux.Solubility/Basicity Mismatch. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

in Acetone is often too weak/insoluble for this specific substrate.
Switch solvent to Acetonitrile or DMF . Add 10 mol% KI (Finkelstein catalyst).
Tar/Degradation Reaction mixture turns black/dark red; low mass recovery.Oxidation or Polymerization. Aldehydes are air-sensitive under basic conditions.Degas solvents.[1] Run under Argon/Nitrogen . Avoid strong bases like NaOH/KOH which promote Cannizzaro/Aldol reactions.
Bis-alkylation NMR shows 2,4-bis(allyloxy)benzaldehyde when you wanted mono.Over-alkylation. Base was too strong or alkyl halide excess was too high.Use weak base (

or

). Limit Allyl Bromide to 1.05 eq.
Part 2: Detailed Troubleshooting Guides
Issue 1: "I cannot get the reaction to go to completion."

The Science: The phenoxide anion of 2,4-DHB is poorly soluble in pure acetone, a common solvent for these reactions. Furthermore, the chloride leaving group (if using allyl chloride) is sluggish.

The Protocol Adjustment:

  • Solvent Switch: Move from Acetone (bp 56°C) to Acetonitrile (MeCN, bp 82°C) . The higher temperature overcomes the activation energy barrier, and the polarity better solvates the phenoxide.

  • Finkelstein Catalysis: Add Potassium Iodide (KI) (10-20 mol%).

    • Mechanism:[2] KI reacts with Allyl Chloride/Bromide to form Allyl Iodide in situ. The iodide is a much better leaving group (

      
       is a weaker base than 
      
      
      
      or
      
      
      ), accelerating the
      
      
      attack by the phenoxide.
Issue 2: "I am getting a mixture of mono- and bis-allylated products."

The Science: Regiocontrol is dictated by the base strength relative to the pKa of the hydroxyl groups.

  • Weak Bases (

    
    , 
    
    
    
    ):
    Only deprotonate the 4-OH (pKa ~7.6). The 2-OH (pKa >11) remains protonated and H-bonded.
  • Strong Bases (

    
    , 
    
    
    
    ):
    Deprotonate both positions, leading to bis-allylation.

The Protocol Adjustment: To lock selectivity for the 4-allyloxy product:

  • Base: Use Cesium Bicarbonate (

    
    )  or Potassium Bicarbonate. The "Cesium Effect" aids solubility and reactivity without being strong enough to break the 2-OH H-bond [1].
    
  • Stoichiometry: Strictly control Allyl Bromide to 1.0 - 1.1 equivalents . Excess electrophile drives the sluggish 2-position reaction.

Issue 3: "I specifically need the 2-allyloxy isomer, but yields are near zero."

The Science: Direct alkylation of the 2-OH without touching the 4-OH is chemically impossible due to the pKa difference.

The Protocol Adjustment: You must use a Protection-Deprotection Strategy :

  • Protect 4-OH: React 2,4-DHB with MOM-Cl (Methoxymethyl chloride) or Benzyl bromide using mild base (

    
    ). This selectively covers the 4-position.[3][4][5][6]
    
  • Alkylate 2-OH: React the intermediate with Allyl Bromide using a stronger base (e.g.,

    
     in DMF at 80°C) to force the 2-position alkylation.
    
  • Deprotect: Remove the 4-O-protection (acid hydrolysis for MOM, hydrogenation for Benzyl) to reveal the 4-OH, leaving the 2-allyloxy group intact [2].

Part 3: Visual Decision Pathways
Workflow Decision Tree

Use this logic flow to determine your experimental conditions.

G Start Start: 2,4-Dihydroxybenzaldehyde Target What is your Target Product? Start->Target Target4 4-(Allyloxy)-2-hydroxybenzaldehyde (Major Isomer) Target->Target4 Target2 2-(Allyloxy)-4-hydroxybenzaldehyde (Minor Isomer) Target->Target2 TargetBis 2,4-Bis(allyloxy)benzaldehyde Target->TargetBis Cond4 PROTOCOL A (Selective): Base: CsHCO3 or K2CO3 Solvent: MeCN Temp: 60-80°C Stoich: 1.1 eq Allyl Bromide Target4->Cond4 Exploits pKa diff Cond2 PROTOCOL C (Protection): 1. Protect 4-OH (MOM/Bn) 2. Alkylate 2-OH (NaH/DMF) 3. Deprotect 4-OH Target2->Cond2 Requires blocking 4-pos CondBis PROTOCOL B (Forcing): Base: K2CO3 (Excess) or NaH Solvent: DMF Temp: 80-100°C Stoich: 2.5+ eq Allyl Bromide TargetBis->CondBis Overcomes H-bond

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Part 4: Validated Experimental Protocol

Target: Synthesis of 4-(allyloxy)-2-hydroxybenzaldehyde (High Selectivity Method). Reference Grounding: Adapted from methodologies using Cesium bases for high regioselectivity [1, 3].[3][7]

Reagents:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq, 10 mmol, 1.38 g)

  • Allyl Bromide (1.1 eq, 11 mmol, 0.95 mL)

  • Cesium Bicarbonate (

    
    ) (1.2 eq) [Alt: 
    
    
    
    ]
  • Acetonitrile (anhydrous, 30 mL)

  • Potassium Iodide (0.1 eq, catalytic)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.[8]

  • Solubilization: Add 2,4-DHB and Acetonitrile. Stir until dissolved.

  • Deprotonation: Add

    
     (or 
    
    
    
    ) and KI. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.
  • Addition: Add Allyl Bromide dropwise via syringe.

  • Reaction: Heat to reflux (approx. 80-82°C) . Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Checkpoint: The 4-O-allyl product usually appears at

      
      , while SM is at 
      
      
      
      .
  • Workup:

    • Cool to RT. Filter off the solid salts.[1][3]

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (50 mL), wash with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO2, Hex:EtOAc gradient).

Expected Yield: 85-95% Characterization:

  • 1H NMR: Look for the doublet at ~4.6 ppm (

    
    ) and the specific retention of the downfield singlet at ~11.0-11.5 ppm, indicating the 2-OH is still present and hydrogen-bonded  [3].
    
References
  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI Molecules. [Link]

  • Synthesis and antioxidant properties of C–4–allyloxy–phenylcalix[4]resorcinarene. Sphinx Knowledge House. [Link]

  • pKa values for the hydroxyl group reported for different DHBs. ResearchGate. [Link]

Sources

Improving the purity of 2,4-Bis(allyloxy)benzaldehyde after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #96601-PUR-01 Subject: Improving Purity & Yield of 2,4-Bis(allyloxy)benzaldehyde Post-Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the Technical Support Center

You are likely encountering issues with the isolation of 2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4). A common frustration with this synthesis is obtaining a sticky oil instead of a crystalline solid, or persistent contamination by mono-allylated intermediates.

This guide moves beyond standard recipes to explain the chemical causality of these impurities and provides self-validating protocols to remove them.

Module 1: Diagnostic Triage

Identify the specific impurity profile before attempting purification.

Q: Why is my product an oil or a sticky solid?

A: Pure 2,4-Bis(allyloxy)benzaldehyde should be a crystalline solid (predicted MP ~84°C). If you have an oil, it is likely due to:

  • Mono-allylated intermediates: The reaction proceeds stepwise. The 4-hydroxyl group is more acidic and reacts first. The 2-hydroxyl group is intramolecularly hydrogen-bonded to the aldehyde carbonyl, making it less nucleophilic. Incomplete reaction leaves 4-allyloxy-2-hydroxybenzaldehyde as a major impurity.

  • Claisen Rearrangement: If the reaction was heated excessively (>80°C), the allyl ether groups can migrate to the ring carbon, forming inseparable isomers.

  • Residual Solvent: Benzaldehydes trap solvents (like DMF or acetone) in their lattice.

Diagnostic Checklist (TLC & NMR)

Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) .

ComponentRelative PolarityPredicted R_fVisual Characteristic
Target Product Low~0.6 - 0.7Dark spot (UV), stains yellow/orange (DNP)
Mono-allyl Impurity Medium~0.3 - 0.4Streaks slightly due to phenolic -OH
Starting Material High< 0.1Stays near baseline

NMR Check: Look at the proton signals >10 ppm.

  • ~10.2 ppm (s): Target Product (Aldehyde proton).

  • ~11.0+ ppm (s): Mono-allylated impurity (Phenolic proton H-bonded to carbonyl).

Module 2: Purification Protocols

Use the decision tree below to select the correct protocol for your situation.

PurificationStrategy Start Crude Product State State Solid or Oil? Start->State Impurity Main Impurity? State->Impurity Sticky Solid/Oil Recrys Protocol B: Recrystallization (Ethanol/Water) State->Recrys Crystalline Solid Wash Protocol A: Chemical Wash (NaOH Extraction) Impurity->Wash Phenols (Mono-allyl) Bisulfite Protocol C: Bisulfite Adduct (High Purity) Impurity->Bisulfite Non-Aldehydes

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Protocol A: The Chemical Wash (Removing Phenols)

Best for: Removing mono-allylated byproducts and unreacted starting material.

The Science: The target molecule has no acidic protons. The impurities (mono-allyl and starting material) have phenolic protons (pKa ~8-10). We can selectively deprotonate the impurities, forcing them into the aqueous layer while the product remains organic.

  • Dissolve crude oil in Ethyl Acetate (not Dichloromethane, as emulsions form easily).

  • Wash the organic phase 2x with 10% NaOH (aq) .

    • Checkpoint: The aqueous layer should turn yellow (phenolate anions are often colored).

  • Wash 1x with Water and 1x with Brine .[1]

  • Dry over anhydrous MgSO₄ and concentrate.

  • Result: The residue should now crystallize more easily.

Protocol B: Recrystallization (Scale-Up)

Best for: Final polishing of solid crude.

Solvent System: Ethanol (95%) or Methanol.[2] Alternative: Hexane/Ethyl Acetate (if Ethanol fails).

  • Place the crude solid in a flask with a reflux condenser.

  • Add Ethanol dropwise while heating to reflux (~78°C).

  • Add just enough solvent to dissolve the solid at boiling point.

  • Crucial Step: Allow the flask to cool to room temperature slowly (wrap in a towel), then move to 4°C. Rapid cooling traps impurities.

  • Filter the white needles and wash with ice-cold Ethanol.

Protocol C: The Bisulfite "Nuclear Option"

Best for: Isolating the aldehyde from non-aldehyde contaminants (e.g., O-alkylated side products).

The Science: Aldehydes form water-soluble bisulfite adducts.[1] Non-aldehydes (ethers, fully alkylated byproducts) do not.

  • Dissolve crude mixture in minimal Diethyl Ether .

  • Add saturated Sodium Bisulfite (NaHSO₃) solution. Shake vigorously for 10-15 minutes.

    • Observation: A white precipitate (the adduct) may form at the interface.

  • Separate the layers.[1][3][4] Keep the Aqueous Layer (and any precipitate).

  • Wash the aqueous layer with ether (discard organics).

  • Regeneration: Basify the aqueous layer to pH >10 using Sodium Carbonate (Na₂CO₃) . The adduct breaks down, liberating the pure aldehyde.

  • Extract the cloudy aqueous mixture with Ethyl Acetate, dry, and concentrate.

Module 3: Prevention & Optimization

Fix the synthesis to avoid the purification headache.

Q: How do I prevent mono-allylation?

A: You must overcome the intramolecular hydrogen bond at the 2-position.

  • Stoichiometry: Use 2.5 - 3.0 equivalents of Allyl Bromide.

  • Base: Switch from K₂CO₃ to Cs₂CO₃ (Cesium Carbonate) . The larger Cesium cation disrupts the hydrogen bond more effectively, promoting reaction at the hindered 2-position.

  • Catalyst: Add Potassium Iodide (KI) (10 mol%). This generates Allyl Iodide in situ, which is a faster electrophile (Finkelstein reaction).

Q: How do I avoid the Claisen Rearrangement?

A: Temperature control is critical.

  • Allyl aryl ethers rearrange to C-allyl phenols at temperatures >180°C, but slow rearrangement can occur during prolonged reflux (>80°C).

  • Solution: Conduct the reaction in Acetone (reflux ~56°C) rather than DMF (often heated to 90-100°C). The lower temperature prevents rearrangement, though the reaction time will be longer (overnight).

Summary of Physical Properties

PropertyValueNotes
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance White to pale yellow solidOils indicate impurity
Melting Point ~84°C (Predicted)Range 60-85°C typical for analogs
Solubility Soluble: EtOAc, DCM, AcetoneInsoluble: Water

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from 3

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5182408, 2,4-Bis(allyloxy)benzaldehyde. Retrieved from [5][6]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from 7

  • ChemSrc. (2025).[8] 3-(allyloxy)benzaldehyde Physical Properties and Synthesis. Retrieved from 8

Sources

Dealing with emulsion during aqueous workup of 2,4-Bis(allyloxy)benzaldehyde

[1]

Topic: Troubleshooting and Preventing Emulsions in Williamson Ether Synthesis Target Molecule: 2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4) Context: Post-reaction workup (Liquid-Liquid Extraction)

Diagnostic & Immediate Mitigation (The "Emergency Room")

If you are currently staring at a separatory funnel with a "rag layer" (an undefined interface between organic and aqueous phases), do not shake it further.[1] Follow this logic flow to resolve the issue.

Interactive Troubleshooting Workflow

Emulsion_TroubleshootingStartSTART: Undefined InterfaceCheck_SolidsAre there visible suspended solids?Start->Check_SolidsFilterACTION: Filter entire mixture through Celite® padCheck_Solids->FilterYes (Pickering Emulsion)Check_DensityIs the organic solvent DCM?Check_Solids->Check_DensityNoFilter->Check_DensityCheck_BrineDid you add Saturated Brine?Check_Density->Check_BrineYes (DCM)Check_pHIs the aqueous layer Basic (pH > 10)?Check_Density->Check_pHNo (EtOAc/Ether)Density_TrapDENSITY TRAP: DCM (1.33) & Brine (1.20) are too close.Add Water to lower aq. density.Check_Brine->Density_TrapYesCheck_Brine->Check_pHNoTime_WaitACTION: Wait 20 mins or CentrifugeDensity_Trap->Time_WaitAcidifyACTION: Acidify to pH 4-5 (1M HCl)(Protonates unreacted phenols)Check_pH->AcidifyYes (Surfactant Effect)Check_pH->Time_WaitNoAcidify->Time_Wait

Figure 1: Decision tree for resolving active emulsions during the workup of 2,4-Bis(allyloxy)benzaldehyde.

Quick-Fix Protocols
  • The "Pickering" Filter: Suspended salts (

    
     or 
    
    
    ) stabilize emulsions by coating droplets.[1]
    • Action: Filter the entire biphasic mixture through a pad of Celite 545 or a sintered glass frit. This is often the single most effective fix for this specific synthesis [1].

  • The Density Reset:

    • Scenario: You are using Dichloromethane (DCM) and added Brine.[1]

    • Physics: DCM (

      
      ) and Saturated Brine (
      
      
      ) have insufficient density difference to separate quickly.[1]
    • Action: Add Distilled Water to lower the aqueous density, restoring the gravity gradient.

  • The pH Breaker:

    • Chemistry: If the reaction is incomplete, mono-allylated phenols remain.[1] At high pH (basic workup), these exist as phenoxides—powerful surfactants.[1]

    • Action: Carefully adjust aqueous pH to ~4.0 using 1M HCl.[1] This protonates the phenol, destroying its surfactant properties and forcing it into the organic layer [2].

Root Cause Analysis (The "Pathology")

Understanding why this emulsion forms prevents recurrence.[1] The synthesis of 2,4-Bis(allyloxy)benzaldehyde typically involves reacting 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base (

Factor A: The "Surfactant" Intermediate

The starting material (2,4-dihydroxybenzaldehyde) and the intermediate (4-allyloxy-2-hydroxybenzaldehyde) are amphiphilic . They possess a lipophilic aromatic ring/allyl group and a hydrophilic phenoxide (at basic pH).[1]

  • Impact: If the reaction does not reach 100% conversion, you are essentially synthesizing a soap. When you add water for the workup, these molecules align at the interface, lowering surface tension and stabilizing the emulsion [3].

Factor B: Solvent Miscibility (The Silent Killer)

Reactions are often performed in Acetone, DMF, or Acetonitrile.

  • Problem: These solvents are water-miscible. If you pour the reaction mixture directly into water/DCM without removing the reaction solvent first, the DMF/Acetone acts as a "phase transfer bridge." It increases the mutual solubility of the water and organic phases, creating a single, turbid, inseparable layer.

Factor C: Specific Gravity Matching[1]
  • Product Density: ~1.07 g/cm³ [4].[1]

  • Water Density: 1.00 g/cm³.[1]

  • Risk: If you extract with a solvent like Ethyl Acetate (0.90 g/cm³) but have a heavy product load, the organic phase density rises toward 1.00. If you use dilute brine (1.05 g/cm³), the layers may have identical densities, resulting in zero separation force (isopycnic condition).[1]

Prevention Protocols (The "Vaccine")

The following protocol is optimized to minimize emulsion risk for this specific target molecule.

Optimized Workflow

Optimized_WorkupRxnReaction Complete(in DMF/Acetone)EvapCRITICAL STEP:Rotary Evaporation(Remove Solvent)Rxn->EvapDo NOT pourinto water yetResuspendResuspend Residuein EtOAc or EtherEvap->ResuspendSolid/OilResidueWash1Wash 1: Water(Remove Salts)Resuspend->Wash1Wash2Wash 2: 1M NaOH(Remove unreacted Phenol)Wash1->Wash2DryDry (MgSO4) &ConcentrateWash2->Dry

Figure 2: Optimized workup protocol emphasizing solvent removal to prevent phase bridging.[1]

Step-by-Step Procedure
  • Solvent Stripping (Crucial): Upon reaction completion, remove the reaction solvent (Acetone/DMF) via rotary evaporation before adding any aqueous solution.[1] This eliminates the "co-solvent" effect.[1]

  • Resuspension: Dissolve the crude solid/oil in Ethyl Acetate (EtOAc) or Diethyl Ether .[1]

    • Why? These solvents (Density < 0.[1]9) provide a better density difference against water than DCM (Density 1.[1]33) when handling this specific product (Density 1.07).

  • The "Gentle" Wash: Add water slowly.[1] Do not shake vigorously immediately. Invert the funnel gently 3-4 times.

    • Note: Vigorous shaking generates micro-droplets that are stabilized by the allyloxy groups.[1]

  • Base Wash (Optional but Recommended): If starting material remains, wash with cold 1M NaOH.[1] This deprotonates unreacted phenol, pulling it into the aqueous layer, while the bis-allylated product stays in the organic layer.

Solvent Selection Guide
SolventDensity (g/cm³)Separation vs. WaterRisk LevelRecommendation
DCM 1.33Good (Bottom Layer)High Risk of inversion if brine is added.[1] Product density (1.07) reduces the gap.
EtOAc 0.90Good (Top Layer)Low Preferred. Excellent density differential against brine.[1]
Ether 0.71Excellent (Top Layer)Lowest Best separation, but flammability risks apply.[1]

Frequently Asked Questions (FAQ)

Q: I used DCM and added saturated brine, and now the layers won't separate. Why? A: You likely created an "isopycnic" system.[1] Saturated brine has a density of ~1.20 g/cm³, and DCM is 1.33 g/cm³.[1] The dissolved product (1.07 g/cm³) lowers the DCM phase density, potentially making it equal to the brine.

  • Fix: Add distilled water to the funnel. This lowers the aqueous density (back toward 1.00), restoring the density gradient so the DCM can sink.

Q: Can I use acid to break the emulsion? A: Yes, but with caution. Acidification (1M HCl) works well to break emulsions caused by unreacted phenoxides (soaps).[1] However, ensure your acetal/aldehyde functionality is stable.[1] 2,4-Bis(allyloxy)benzaldehyde is generally stable to dilute acid washes, but prolonged exposure to strong acid could degrade the allyl ethers or aldehyde [5].

Q: Why does the interface look "raggy" with white solids? A: This is a Pickering emulsion caused by fine potassium carbonate (


1
  • Fix: Vacuum filter the entire mixture through Celite. The solids will be removed, and the filtrate will separate cleanly.

References

  • University of Rochester, Department of Chemistry. "How To: Manage an Emulsion." Laboratory Techniques Guide. [Link][1]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Reaction Guide. [Link]

  • Biotage. "Tackling Emulsions Just Got Easier."[1] Biotage Blog. [Link]

  • PubChem. "2,4-Bis(allyloxy)benzaldehyde Compound Summary."[1][2][3] National Library of Medicine. [Link][1]

Identifying impurities in 2,4-Bis(allyloxy)benzaldehyde by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Analysis of 2,4-Bis(allyloxy)benzaldehyde

Introduction: The "Why" Behind the Analysis

You are likely working with 2,4-Bis(allyloxy)benzaldehyde as a key intermediate for synthesizing resorcinol-based heterocycles, coumarins, or liquid crystal polymers. The integrity of this molecule is defined by the complete alkylation of the 2,4-dihydroxybenzaldehyde core.

The critical challenge here is not just "purity," but regioselectivity . The 2-hydroxyl group is intramolecularly hydrogen-bonded to the aldehyde carbonyl, making it less nucleophilic than the 4-hydroxyl group. Consequently, "pure" looking material often hides significant amounts of the mono-allylated intermediate (4-allyloxy-2-hydroxybenzaldehyde), which will wreak havoc on downstream stoichiometry.

This guide moves beyond basic peak assignment to a causality-based troubleshooting workflow.

Module 1: The "Golden Standard" (Pure Spectrum)

Before identifying what is wrong, we must rigidly define what is right. The 1H NMR spectrum of pure 2,4-Bis(allyloxy)benzaldehyde (in CDCl₃) has distinct features that serve as your baseline.

Key Signal Table: 2,4-Bis(allyloxy)benzaldehyde[1]
MoietyProton CountChemical Shift (δ ppm)MultiplicityDiagnostic Note
Aldehyde (-CHO) 1H10.35 SingletDistinctly downfield. If <10.0, suspect free OH at C2.
Aromatic (H-6) 1H7.80 Doublet (J~8.8Hz)Ortho to aldehyde; most deshielded aromatic.
Aromatic (H-5) 1H6.55 ddCoupling with H-6 and H-3.
Aromatic (H-3) 1H6.42 Doublet (J~2.2Hz)Meta to aldehyde; shielded by two alkoxy groups.
Allyl (=CH-) 2H6.05 MultipletOverlapping multiplets from both allyl chains.
Allyl (=CH₂) 4H5.30 - 5.50 MultipletTerminal vinyl protons.
Allyl (-OCH₂-) 4H4.60 Doublet (J~5Hz)CRITICAL REGION. Sharp doublet. Broadening indicates degradation.

Analyst Note: In a perfectly pure sample, the integration ratio of the Aldehyde proton (10.35 ppm) to the O-Methylene protons (4.60 ppm) must be exactly 1 : 4 . Any deviation suggests mono-alkylation or solvent contamination.

Module 2: Troubleshooting Common Impurities

The following "Red Flags" are the most common issues encountered during the synthesis (Williamson Ether Synthesis using Allyl Bromide/Chloride and K₂CO₃).

Issue 1: The "Stuck" Reaction (Mono-Allylation)
  • Cause: Incomplete reaction due to the low nucleophilicity of the C2-hydroxyl group (hydrogen bonding).

  • Impurity: 4-allyloxy-2-hydroxybenzaldehyde.

  • NMR Symptom:

    • New Peak: A sharp singlet appears at ~11.4 ppm . This is the chelated phenolic -OH at the 2-position.

    • Shift: The aldehyde proton shifts upfield to ~9.7 - 9.8 ppm (restoration of the H-bond).

    • Integration: The Allyl -OCH₂- region (4.6 ppm) integrates to < 4 relative to the aromatic ring.

Issue 2: The "Overheated" Reaction (Claisen Rearrangement)
  • Cause: Excessive heating (>60°C) or prolonged reflux allows the allyl group to migrate from the Oxygen to the Carbon ring (ortho-position).

  • Impurity: C-allyl derivatives (e.g., 3-allyl-2,4-dihydroxybenzaldehyde).

  • NMR Symptom:

    • Loss of Signal: The ether doublet at 4.60 ppm decreases.

    • New Signal: A new doublet appears at ~3.40 - 3.60 ppm . This represents the methylene group attached directly to the aromatic ring (Ar-CH₂ -CH=CH₂), which is significantly more shielded than the O-CH₂.

    • Re-appearance: Phenolic OH signals appear (~5-10 ppm depending on solvent/exchange).

Issue 3: Reagent Residue (Allyl Bromide)
  • Cause: Inadequate washing/drying of the organic layer.

  • Impurity: Allyl Bromide.

  • NMR Symptom:

    • Distinct Shift: Look for a doublet at 3.95 - 4.00 ppm (Br-CH₂-). This is easily confused with the product's O-CH₂ (4.6 ppm) if you aren't paying attention to the exact shift.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Synthesis & Impurity Pathways

This diagram illustrates where impurities originate during the synthesis process.

SynthesisPath SM 2,4-Dihydroxybenzaldehyde (Starting Material) Mono Mono-Allyl Impurity (4-allyloxy-2-hydroxy...) [Major Impurity] SM->Mono Fast (C4-OH reacts) Reagent Allyl Bromide + Base Reagent->SM Target 2,4-Bis(allyloxy)benzaldehyde (Target) Mono->Target Slow (C2-OH reacts) Claisen Claisen Product (C-Allylated) Target->Claisen Heat (>60°C)

Figure 1: Reaction pathway showing the origin of the mono-allylated intermediate and the thermal degradation (Claisen) product.[1]

Workflow 2: NMR Decision Tree

Use this logic flow to interpret your spectrum rapidly.

NMRLogic Start Analyze 1H NMR Spectrum (CDCl3) CheckAldehyde Check Aldehyde Region (9.5 - 10.5 ppm) Start->CheckAldehyde Decision1 Peak at ~11.4 ppm? CheckAldehyde->Decision1 Mono IMPURITY DETECTED: Mono-allylated species (Incomplete Rxn) Decision1->Mono Yes Decision2 Check Aliphatic Region (3.0 - 5.0 ppm) Decision1->Decision2 No Claisen IMPURITY DETECTED: Claisen Rearrangement (Look for d at 3.5 ppm) Decision2->Claisen Peak at 3.4-3.6 ppm AllylBr IMPURITY DETECTED: Residual Allyl Bromide (Look for d at 3.9 ppm) Decision2->AllylBr Peak at 3.9-4.0 ppm Pure PASS: Target Molecule Confirmed (d at 4.6 ppm only) Decision2->Pure Only 4.6 ppm doublet

Figure 2: Step-by-step decision tree for identifying impurities based on chemical shift anomalies.

Module 4: Frequently Asked Questions (FAQ)

Q1: My aldehyde peak is split into two small singlets at 10.30 and 10.35 ppm. Is this an impurity?

  • Answer: Likely yes. This often indicates a mixture of the target product and a slight conformer or, more likely, the mono-allylated impurity . However, check your solvent. In wet CDCl₃, water exchange can sometimes broaden peaks, but distinct splitting usually implies two chemically distinct aldehyde species. Spike the sample with pure starting material to confirm.

Q2: Can I quantify the amount of mono-allylated impurity using this NMR?

  • Answer: Yes, this is a standard qNMR (Quantitative NMR) application.

    • Step 1: Integrate the Target Aldehyde peak (10.35 ppm) and set value to 1.0.

    • Step 2: Integrate the Impurity Phenolic -OH (11.4 ppm) or the Impurity Aldehyde (9.8 ppm).

    • Step 3: Calculate mole %: (Integral_Impurity / (Integral_Target + Integral_Impurity)) * 100.

Q3: I see a broad singlet at 2.17 ppm. Is this part of the molecule?

  • Answer: No. That is Acetone . If you recrystallized from acetone or cleaned your NMR tube with it, this is a residual solvent peak. It does not interfere with the aromatic analysis but affects weight-based yield calculations.

Q4: Why does the 2-position OH react slower than the 4-position OH?

  • Answer: The hydroxyl at the 2-position forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This "locks" the proton, making it significantly less acidic (higher pKa) and less available for deprotonation by the base (e.g., K₂CO₃) compared to the free, sterically accessible 4-hydroxyl group [1].

Experimental Protocol: Sample Preparation for NMR

To ensure the chemical shifts match the guide above, follow this preparation standard:

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Note: TMS is crucial for calibrating the 0.0 ppm point, as the aldehyde shift is sensitive.

  • Dissolution: Sonicate for 30 seconds. Ensure the solution is clear.

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

References

  • Master Organic Chemistry. (2019). The Claisen Rearrangement. Retrieved from [Link]

  • PubChem. (2025).[2] 2,4-Bis(allyloxy)benzaldehyde Compound Summary. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

Sources

Alternative bases to potassium carbonate for synthesizing 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stubborn Hydroxyl" Challenge

You are likely accessing this guide because your standard protocol using Potassium Carbonate (


) is failing to deliver high yields of 2,4-Bis(allyloxy)benzaldehyde .

The synthesis of this molecule from 2,4-dihydroxybenzaldehyde involves a double O-alkylation. While the 4-hydroxyl group is sterically accessible and acidic (


), the 2-hydroxyl group  presents a significant kinetic barrier. It forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This "locks" the proton, significantly reducing the nucleophilicity of the oxygen at the 2-position.

The Consequence: Standard


 protocols often require high temperatures (refluxing acetone/DMF) to break this H-bond, which introduces a critical risk: Claisen Rearrangement . The resulting allyl ether is thermally unstable and can rearrange to form C-alkylated byproducts, ruining your purity profile.

This guide details three alternative base systems designed to overcome the "2-position lock" without compromising thermal stability.

Module 1: The High-Performance Upgrade (Cesium Carbonate)

Target User: Research scale (mg to g), requiring high purity and mild conditions.

The Science: The "Cesium Effect"

Cesium carbonate (


) is superior to potassium carbonate due to the larger ionic radius of the cesium cation (

vs

for

).
  • Solubility:

    
     is significantly more soluble in polar aprotic solvents (DMF, DMSO, NMP) than 
    
    
    
    .
  • Naked Anion: The large

    
     cation forms a looser ion pair with the phenoxide anion. This creates a "naked," highly reactive phenoxide that can overcome the intramolecular H-bond at the 2-position at lower temperatures (
    
    
    
    ), mitigating Claisen rearrangement risks.
Protocol 1: Cesium-Promoted Bis-Allylation

Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Allyl Bromide (2.5 eq),


 (2.5 eq), DMF (0.2 M).
  • Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in anhydrous DMF under

    
     atmosphere.
    
  • Base Activation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 mins. Note: The solution will turn bright yellow/orange as the di-phenoxide forms.
    
  • Alkylation: Add Allyl Bromide dropwise via syringe to control exotherm.

  • Reaction: Stir at 40°C for 4–6 hours. (Monitor via TLC/HPLC).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    , and concentrate.
    

Why this works: The enhanced reactivity of the Cs-phenoxide allows the reaction to proceed near room temperature, preserving the O-allyl ether bond.

Module 2: The Rapid-Response System (Sodium Hydride)

Target User: Kinetic studies or when reaction speed is critical (<1 hour).

The Science: Irreversible Deprotonation

Sodium Hydride (NaH) is a strong base (


) that acts irreversibly. Unlike carbonate bases which exist in equilibrium, NaH quantitatively strips both protons instantly, generating 

gas. This destroys the H-bond network immediately, leaving the 2-position fully exposed for attack.
Protocol 2: Cryogenic NaH Alkylation

Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Allyl Bromide (2.2 eq), NaH (60% dispersion, 2.5 eq), THF (0.1 M).

  • Preparation: Suspend NaH (wash with hexanes if oil-free is needed) in anhydrous THF at 0°C .

  • Deprotonation: Add 2,4-dihydroxybenzaldehyde solution (in THF) dropwise over 20 mins. Caution: Vigorous

    
     evolution.
    
  • Warming: Allow to warm to RT for 15 mins to ensure complete deprotonation of the 2-OH.

  • Alkylation: Cool back to 0°C . Add Allyl Bromide rapidly.

  • Completion: Stir at RT for 45–60 mins.

  • Quench: Carefully quench with sat.

    
     at 0°C.[1]
    

Risk Factor: High. NaH is moisture sensitive. The reaction is extremely fast; lack of temperature control can lead to over-alkylation or decomposition.

Module 3: The Scale-Up Solution (Phase Transfer Catalysis)

Target User: Process chemists scaling to >100g, looking to avoid DMF/DMSO waste disposal.

The Science: Interfacial Catalysis

This method uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (e.g., TBAB). The base (NaOH) stays in the water; the catalyst shuttles the hydroxide/phenoxide across the interface into the organic layer where the alkyl halide resides. This avoids anhydrous conditions entirely.[1]

Protocol 3: Biphasic PTC Alkylation

Reagents: 2,4-Dihydroxybenzaldehyde (1.0 eq), Allyl Bromide (3.0 eq), Toluene (Solvent), 30% NaOH (aq), TBAB (5 mol%).

  • Biphasic Setup: Dissolve substrate and Allyl Bromide in Toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB).

  • Initiation: Add 30% NaOH solution slowly with vigorous mechanical stirring .

  • Reaction: Heat to 50°C for 8–12 hours. Vigorous stirring is critical to maximize interfacial area.

  • Workup: Separate layers. Wash organic layer with water and brine. Crystallize directly from Toluene/Heptane.

Visualizing the Mechanism & Selection Logic

Figure 1: The "2-Position Lock" and Base Mechanisms

ReactionMechanism Substrate 2,4-Dihydroxybenzaldehyde H_Bond Intramolecular H-Bond (2-OH to Carbonyl) Substrate->H_Bond Inherent Barrier K2CO3 Standard: K2CO3 (Weak Ion Pair) H_Bond->K2CO3 Cs2CO3 Alternative: Cs2CO3 (Naked Anion Effect) H_Bond->Cs2CO3 NaH Alternative: NaH (Irreversible Deprotonation) H_Bond->NaH Inter_K Incomplete Deprotonation Requires Heat -> Claisen Risk K2CO3->Inter_K Inter_Cs Loose Ion Pair (Cs+ -OAr) Breaks H-Bond at mild Temp Cs2CO3->Inter_Cs Inter_Na Full Dianion Formation Rapid Reaction NaH->Inter_Na Product 2,4-Bis(allyloxy)benzaldehyde Inter_K->Product Low Yield / Impure Inter_Cs->Product High Yield Inter_Na->Product Fastest Rate

Caption: Comparative mechanism showing how Cesium and Hydride bases overcome the intramolecular hydrogen bond barrier at the 2-position more effectively than Potassium.

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Mono-alkylation (4-allyloxy only) 2-OH H-bond is not broken; Base too weak or temp too low.Switch to

or increase equivalents of Allyl Bromide to 3.0 eq.
C-Alkylated Impurities Claisen Rearrangement occurred due to excessive heating (>80°C).lowering temp to <60°C is mandatory. Use a stronger base (

or NaH) to compensate for lower thermal energy.
Low Yield in DMF Product is water-soluble or "oiling out" during workup.DMF is hard to remove. Use PTC method (Toluene) for easier isolation or wash DMF layer 5x with water.
Reaction Stalls at 90% Accumulation of bromide salts inhibiting reaction.Add Potassium Iodide (KI) (10 mol%) to generate Allyl Iodide in situ (Finkelstein condition).

Frequently Asked Questions (FAQ)

Q: Can I use DBU or TEA (Organic Bases)? A: generally, No . Organic amine bases are often not strong enough to quantitatively deprotonate the H-bonded 2-hydroxyl group. They also form ammonium salts that can be difficult to separate from the product without chromatography. Inorganic bases are preferred for this specific substrate.

Q: Why is temperature control so critical for Allyl groups? A: Allyl aryl ethers undergo [3,3]-sigmatropic rearrangement (Claisen Rearrangement) upon heating. For 2-allyloxybenzaldehyde, this would rearrange to the 3-position. This is irreversible. Always aim for the lowest effective temperature.

Q: Is the order of addition important for NaH? A: Yes. Always add the substrate to the NaH suspension. If you add NaH to the substrate, you create local hot-spots of high base concentration which can degrade the aldehyde functionality.

References

  • Solubility and Reactivity of Cesium Carbonate

    • Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful inorganic base in organic synthesis." Journal of Praktische Chemie.
  • Williamson Ether Synthesis Mechanisms

    • Smith, M. B. (2020).[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley.[2]

  • Phase Transfer Catalysis for Phenols

    • Freedman, H. H. (1986).
  • Regioselectivity and H-Bonding in Resorcinol Derivatives

    • BenchChem Technical Notes.

Sources

Minimizing dimer formation in reactions with 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation & Side-Reactions

CAS: 96601-10-4 | Formula: C₁₃H₁₄O₃ | Mol.[1][2][3][4] Weight: 218.25 g/mol [1]

Introduction: Identifying Your "Dimer"

As a Senior Application Scientist, I often see "dimerization" used as a catch-all term for two distinct failure modes when working with 2,4-Bis(allyloxy)benzaldehyde . To troubleshoot effectively, we must first diagnose which chemical pathway is active in your system.

This molecule possesses two distinct reactive centers: the electron-rich aldehyde and the terminal allyl ethers .

Dimer TypeSymptomContextRoot Cause
Type A: The Ester Dimer Material solidifies or becomes a viscous gum during storage or basic workup.Storage / Base-catalyzed reactionsTishchenko Reaction (Aldehyde coupling)
Type B: The Metathesis Dimer Formation of high MW impurities during ring-closing or cross-coupling.Ring-Closing Metathesis (RCM)Intermolecular Olefin Metathesis

Module 1: The Tishchenko Challenge (Storage & Stability)

Issue: The aldehyde converts into a benzyl benzoate-type dimer (ester) over time or in the presence of alkoxides. Mechanism: The electron-donating allyloxy groups at the 2,4-positions make the carbonyl oxygen highly basic, increasing susceptibility to nucleophilic attack and subsequent hydride shifts (Tishchenko mechanism).

Troubleshooting Protocol

If your HPLC/GC shows a peak at approx. 2x Molecular Weight (436 Da) , follow this protocol.

1. Elimination of Catalytic Impurities The Tishchenko reaction requires a catalyst—typically an aluminum alkoxide or trace transition metals. These often enter via:

  • Incomplete quenching of Williamson ether synthesis (residual alkoxides).

  • Active alumina columns used for purification.

Corrective Action:

  • Acid Wash: During workup, ensure a strict wash with 0.1 M HCl or saturated NH₄Cl to neutralize any residual phenoxide or alkoxide species.

  • Purification: Switch from basic alumina to neutral silica gel for chromatography.

  • Stabilization: Store the purified aldehyde with a trace of radical inhibitor (e.g., BHT) if oxidative dimerization is also suspected, though Tishchenko is non-oxidative.

2. Inert Storage Architecture

  • Atmosphere: Argon is superior to Nitrogen (heavier, blankets the liquid).

  • Temperature: Store at -20°C . Room temperature storage accelerates the hydride shift significantly in electron-rich aldehydes.

Visualizing the Tishchenko Pathway

The following diagram illustrates how trace alkoxides trigger the dimerization.

Tishchenko_Pathway cluster_legend Reaction Logic Aldehyde 2,4-Bis(allyloxy) benzaldehyde Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal Nucleophilic Attack Catalyst Trace Alkoxide (Catalyst) Catalyst->Hemiacetal Promotes Transition Hydride Shift (Transition State) Hemiacetal->Transition Coordination Dimer Ester Dimer (Benzyl Benzoate) Transition->Dimer Irreversible Hydride Transfer Avoid Base CRITICAL: Even trace alkoxides catalyze this.

Caption: The Tishchenko mechanism converts two aldehyde molecules into one ester dimer via a hydride shift, catalyzed by basic impurities.

Module 2: The RCM Challenge (Metathesis Applications)

Issue: When using the allyl groups for Ring-Closing Metathesis (RCM) to form macrocycles or chromenes, you observe oligomeric dimers instead of the desired cyclic monomer. Mechanism: The rate of intermolecular reaction (dimerization) competes with intramolecular reaction (cyclization). This is concentration-dependent.

Protocol: The Pseudo-High Dilution Technique

To minimize dimer formation during RCM with 2,4-bis(allyloxy)benzaldehyde derivatives, you must manipulate the effective concentration .

1. The Setup (Standard vs. Optimized)

ParameterStandard (High Risk)Optimized (Low Dimer Risk)
Concentration 0.05 M - 0.1 M< 0.005 M (5 mM)
Addition Mode One-pot dumpSyringe Pump Addition
Temperature Reflux (Rapid)40°C - 50°C (Controlled)
Catalyst Grubbs IGrubbs II or Hoveyda-Grubbs II

2. Step-by-Step Execution

  • Solvent Degassing: Oxygen kills ruthenium carbenes, leading to stalled reactions that allow slow dimerization to take over. Sparge DCM or Toluene with Argon for 20 mins.

  • Catalyst Loading: Dissolve the catalyst (e.g., 5 mol% Grubbs II) in the bulk solvent in the reaction flask.

  • Slow Addition: Dissolve your 2,4-bis(allyloxy)benzaldehyde substrate in a separate syringe. Add this solution to the catalyst pool over 2–4 hours using a syringe pump.

    • Why? This keeps the instantaneous concentration of the substrate extremely low, statistically favoring the unimolecular reaction (cyclization) over the bimolecular reaction (dimerization).

  • Quenching: Quench immediately upon completion with ethyl vinyl ether to prevent post-reaction cross-metathesis.

Visualizing Kinetic Control (RCM)

RCM_Kinetics cluster_pathways Kinetic Competition Start Substrate (Bis-allyl) Inter Intermolecular Reaction Start->Inter k_dimer [Substrate]² Intra Intramolecular Reaction Start->Intra k_cycle [Substrate]¹ HighConc High Concentration (>0.01 M) HighConc->Inter LowConc High Dilution (<0.005 M) LowConc->Intra Dimer DIMER / OLIGOMER (Undesired) Inter->Dimer Cycle CYCLIC PRODUCT (Desired) Intra->Cycle

Caption: Dimerization is second-order (depends on concentration squared), while cyclization is first-order. Dilution mathematically forces cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I remove the Tishchenko dimer (ester) if it has already formed? A: Yes, but it is difficult. The dimer (benzyl benzoate derivative) often has similar solubility to the aldehyde.

  • Method: Hydrolysis.[5][6] Treat the mixture with dilute NaOH/MeOH. This hydrolyzes the ester back to the alcohol and the acid (benzoate). You can then separate the acidic component by extraction. However, the aldehyde functionality might be compromised.

  • Recommendation: Prevention is far superior. Repurify your starting material via silica column (Hexane/EtOAc) immediately before use.

Q2: I am seeing a "dimer" during Williamson ether synthesis (making the molecule). What is it? A: If you are synthesizing the CAS 96601-10-4 yourself from 2,4-dihydroxybenzaldehyde, the "dimer" is likely a C-alkylated byproduct or a bridging ether where one allyl group reacts with two phenol rings (rare with allyl bromide, common with di-halides).

  • Fix: Use Phase Transfer Catalysis (PTC) .[7] Use Toluene/Water with TBAB (Tetrabutylammonium bromide). The PTC mechanism ensures high selectivity for O-alkylation and suppresses side reactions that lead to oligomers [1].

Q3: Does light affect this molecule? A: Yes. 2,4-Bis(allyloxy)benzaldehyde absorbs UV. While less common than the chemical dimers described above, [2+2] photodimerization of the allyl groups is possible in the solid state if crystal packing aligns the alkenes. Store in amber vials wrapped in foil.

References

  • BenchChem. (2025). 2,4-Bis(benzyloxy)benzaldehyde: Introduction and Reaction Principle. (Analogous mechanism for allyloxy variants).

  • Organic Reactions. (2014).[8] The Tishchenko Reaction.[9][10] Wiley Online Library.

  • National Institutes of Health (NIH). (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. (Discusses RCM dimerization/oligomerization risks).

  • PubChem. (2025).[1] 2,4-Bis(allyloxy)benzaldehyde Compound Summary.

  • Royal Society of Chemistry. (2014). Ring-closing metathesis reactions of bis(enynes): selectivity and surprises. (Kinetic control in RCM).

Sources

Technical Support Center: Recrystallization Protocols for 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recrystallizing 2,4-Bis(allyloxy)benzaldehyde presents a unique set of challenges due to its functional group duality: the allyl ether moieties introduce lipophilicity and thermal sensitivity (Claisen rearrangement risk), while the benzaldehyde core remains susceptible to oxidation.

The most frequent failure mode reported for this compound is "oiling out"—where the product separates as a liquid rather than a crystal. This guide provides a validated solvent selection matrix and troubleshooting protocols to ensure high-yield, high-purity isolation.

Part 1: The Solvent Selection Matrix

User Question: I have crude 2,4-bis(allyloxy)benzaldehyde from a Williamson ether synthesis. Which solvent system strikes the best balance between yield and purity?

Technical Response: For this specific aryl allyl ether, Ethanol (95%) is the "Gold Standard" solvent. It offers the optimal polarity match: soluble at reflux (~78°C) but insoluble at 0°C. However, impurity profiles vary. Use the matrix below to select your solvent based on your specific crude profile.

Solvent Performance Table
Solvent SystemPolarity IndexPrimary UtilityRisk Profile
Ethanol (95%) 5.2General Purpose. Best for removing unreacted resorcinaldehyde and inorganic salts.Low. Standard protocol. Low risk of oiling out if purity >90%.
Methanol 5.1High Solubility. Use if Ethanol requires excessive volume.Medium. Higher toxicity. Lower boiling point (64.7°C) reduces solubility differential.
EtOAc / Hexanes 4.4 / 0.1Non-Polar Impurities. Best for removing mono-allylated byproducts or mineral oil.High. Significant risk of "oiling out" if the ratio isn't precise.
Acetonitrile 5.8High Purity. Excellent for analytical standards; creates sharp crystals.Medium. Expensive. Harder to remove trace solvent (toxic).
Toluene 2.4AVOID. Critical. High boiling point (110°C) increases risk of thermal degradation/Claisen rearrangement.
Decision Logic: Selecting Your Path

The following decision tree illustrates the logical flow for selecting the correct solvent based on your crude material's physical state.

SolventSelection Start Analyze Crude Material State Physical State? Start->State Solid Solid / Sticky Solid State->Solid Crystalline Oil Viscous Oil / Gum State->Oil Amorphous Purity Estimated Purity (TLC/NMR) Solid->Purity SolventC Pre-Treatment: Dissolve in EtOAc, Wash w/ NaOH, Evaporate -> Recryst. Oil->SolventC Contains Phenols HighPurity > 90% Purity Purity->HighPurity Clean LowPurity < 85% Purity Purity->LowPurity Dirty SolventA Primary Route: Ethanol (95%) HighPurity->SolventA SolventB Alternative Route: Methanol/Water (9:1) LowPurity->SolventB SolventC->SolventA After Workup

Figure 1: Decision tree for selecting the optimal recrystallization strategy based on crude material state and purity.

Part 2: Troubleshooting & Protocols

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling the hot solution, the product separates as a yellow oil droplets on the bottom of the flask instead of crystals.

Root Cause: This compound has a relatively low melting point (approx. 80–85°C). If the solution is saturated at a temperature above the melting point of the solvated compound, the product will undergo "liquid-liquid phase separation" before it reaches the "solid-liquid" crystallization boundary. Impurities depress the melting point further, exacerbating this.

The "Two-Solvent Titration" Protocol (Remedy):

  • Dissolve: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate at 40°C (well below the melting point).

  • Precipitate: Slowly add Hexane dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Clarify: Add 2-3 drops of Ethyl Acetate to just clear the solution.

  • Seed: Add a single seed crystal of pure 2,4-bis(allyloxy)benzaldehyde.

  • Crystallize: Allow to stand at room temperature for 2 hours, then move to 4°C.

Issue 2: Thermal Instability (Claisen Rearrangement)

Symptom: The product turns dark brown during recrystallization, and NMR shows loss of the allyl ether peaks.

Scientific Context: Allyl aryl ethers can undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) to form ortho-allyl phenols.[1][2] While this typically requires temperatures >180°C, the presence of trace acids or transition metals can catalyze this reaction at lower temperatures (boiling toluene, ~110°C).

Prevention Strategy:

  • Temperature Ceiling: Never heat the crystallization bath above 80°C .

  • Acid Scavenging: If the crude smells acidic (from HBr/HCl byproduct), wash the organic phase with saturated NaHCO₃ before attempting recrystallization. Acid catalyzes the rearrangement.[3]

ClaisenRisk Substrate 2,4-Bis(allyloxy)benzaldehyde Transition Transition State [3,3]-Sigmatropic Substrate->Transition Activation Heat Heat (>150°C) or Acid Catalyst Heat->Transition Catalyzes Product Rearranged Phenol (Impurity) Transition->Product Irreversible

Figure 2: The Claisen Rearrangement pathway.[2] High heat or acid transforms the desired ether into an unwanted phenolic impurity.

Issue 3: Removing Mono-Allylated Impurities

Symptom: TLC shows a spot just below the product spot. This is likely the mono-allylated intermediate.

Protocol: Mono-allylated species contain a free phenolic hydroxyl group, making them significantly more acidic and polar than the bis-allylated product.

  • Do not recrystallize yet.

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with 1M NaOH (cold). The mono-allylated phenol will deprotonate and move into the aqueous layer.

  • Dry organic layer (MgSO₄), evaporate, then recrystallize from Ethanol.

Part 3: Validated Experimental Protocol

Standard Operating Procedure: Ethanol Recrystallization

  • Preparation: Place 5.0 g of crude 2,4-bis(allyloxy)benzaldehyde in a 100 mL Erlenmeyer flask.

  • Solvation: Add 15 mL of 95% Ethanol .

  • Heating: Heat on a water bath to 70°C (Do not boil aggressively). Swirl to dissolve.

    • Note: If solids remain, add Ethanol in 2 mL increments until dissolved.

  • Filtration (Optional): If the solution is dark or contains particulate matter, perform a hot filtration through a pre-warmed glass funnel.

  • Cooling (Critical Step): Remove from heat. Place the flask on a cork ring and cover with foil. Allow to cool to room temperature slowly (over 45 minutes).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, check for crystal formation. If oil forms, scratch the glass with a rod to induce nucleation. Place in an ice bath (0°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel). Wash with 5 mL of ice-cold Ethanol .

  • Drying: Dry under vacuum at 40°C (Do not exceed 50°C to prevent melting).

References

  • Synthesis & Properties of Allyl Ethers

    • Source: PubChem Compound Summary for 2,4-Bis(allyloxy)benzaldehyde.[4]

    • URL:[Link]

  • Claisen Rearrangement Mechanisms

    • Source: "The Claisen Rearrangement."[2][3][5][6] Organic Chemistry Portal.

    • URL:[Link]

  • General Recrystallization of Aryl Aldehydes

    • Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether workup).
    • URL:[Link]

Sources

Validation & Comparative

Technical Deep Dive: Mass Spectrometric Profiling of 2,4-Bis(allyloxy)benzaldehyde vs. Mono-Substituted Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmacophores and advanced polymer precursors, 2,4-Bis(allyloxy)benzaldehyde (MW 218.25 Da) serves as a critical bifunctional intermediate. Its value lies in the dual allyl "handles" which allow for subsequent Claisen rearrangements, ring-closing metathesis, or cross-linking.

However, a recurring challenge in process chemistry is distinguishing the bis-allylated product from its mono-allylated impurities (e.g., 2-hydroxy-4-allyloxybenzaldehyde) and the starting material (2,4-dihydroxybenzaldehyde).[1] Standard UV-Vis is often insufficient due to overlapping chromophores.[1]

This guide provides a definitive mass spectrometric interpretation of 2,4-Bis(allyloxy)benzaldehyde, comparing its fragmentation behavior against key alternatives to establish a self-validating purity protocol.

Comparative Analysis: Product vs. Impurities

The following table contrasts the mass spectral signatures of the target product against its primary synthetic impurities. This data is essential for setting Single Ion Monitoring (SIM) parameters in QC workflows.

Table 1: Spectral Performance & Diagnostic Ions (EI, 70 eV)
FeatureTarget Product 2,4-Bis(allyloxy)benzaldehydeMajor Impurity (Mono) 2-Hydroxy-4-allyloxybenzaldehydeStarting Material 2,4-Dihydroxybenzaldehyde
Formula



Monoisotopic Mass 218.09 Da178.06 Da138.03 Da
Molecular Ion (

)
m/z 218 (Distinct)m/z 178 (Distinct)m/z 138 (Distinct)
Base Peak (Typical) m/z 177 (Loss of allyl)m/z 137 (Loss of allyl)m/z 137 (

)
Key Fragment 1 m/z 136 (Loss of 2

Allyl)
m/z 136 (Loss of Allyl + H transfer)m/z 109 (Loss of CHO)
Key Fragment 2 m/z 41 (Allyl cation,

)
m/z 41 (Allyl cation)m/z 53/39 (Aromatic breakup)
Diagnostic Ratio High 218/177 ratio indicates intact ether.Presence of 178 confirms incomplete alkylation.Absence of 218/178 confirms raw material.

Critical Insight: The presence of a peak at m/z 178 is the primary "red flag" in this synthesis, indicating incomplete conversion of the resorcylaldehyde core.

Detailed Interpretation of Mass Spectrum

Fragmentation Pathway (Electron Ionization - EI)[1][2]

The fragmentation of 2,4-Bis(allyloxy)benzaldehyde is driven by the stability of the allylic radical and the benzoyl cation.

  • Molecular Ion (m/z 218): The radical cation

    
     is formed. In soft ionization (ESI), this appears as 
    
    
    
    at m/z 219.
  • 
    -Cleavage (Ether Rupture):  The weakest bonds are the 
    
    
    
    allylic bonds.[1] The molecule loses an allyl radical (
    
    
    , mass 41).
    • 
       (Mono-allyloxy cation).[1]
      
  • Secondary Allyl Loss: The second allyl group cleaves, often accompanied by hydrogen rearrangement.

    • 
       (Quasi-dihydroxybenzaldehyde cation).[1]
      
  • Carbon Monoxide Loss: Characteristic of benzaldehydes, the carbonyl group is ejected (

    
    , mass 28).
    
    • 
       (Resorcinol-like radical cation).[1]
      
The "Senior Scientist" Alert: Thermal Artifacts (Claisen Rearrangement)

Warning: When analyzing this compound via GC-MS , the high temperature of the injection port (


) can trigger a [3,3]-sigmatropic rearrangement  (Claisen Rearrangement) inside the injector before ionization.[1]
  • Observation: You may see a peak at m/z 218 (correct mass) but with a fragmentation pattern showing a loss of methyl (m/z 15) or water, which is characteristic of C-allyl phenols rather than O-allyl ethers.[1]

  • Correction: If precise structural validation is required without thermal artifacts, use LC-MS (ESI) or lower the GC injector temperature/use a cool-on-column inlet.

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway and the decision matrix for choosing the correct ionization technique.

MassSpecAnalysis Start Analyte: 2,4-Bis(allyloxy)benzaldehyde (MW 218) Frag1 Fragment: m/z 177 (Loss of Allyl Radical) Start->Frag1 EI Fragmentation Decision Select Ionization Mode Start->Decision Frag2 Fragment: m/z 136 (Loss of 2nd Allyl) Frag1->Frag2 Frag3 Fragment: m/z 108 (Loss of CO) Frag2->Frag3 GCMS GC-MS (EI) Hard Ionization Decision->GCMS Structure Elucidation LCMS LC-MS (ESI) Soft Ionization Decision->LCMS Purity/MW Check Artifact Risk: Thermal Claisen Rearrangement (Isomerization in Injector) GCMS->Artifact High Temp ResultEI Structural Fingerprint (Fragments 177, 136, 41) GCMS->ResultEI ResultESI Molecular Integrity ([M+H]+ 219, [M+Na]+ 241) LCMS->ResultESI

Caption: Figure 1. Fragmentation pathway (left) and analytical workflow decision tree (right) highlighting thermal risks in GC-MS.

Experimental Protocol: Synthesis Validation

To ensure the mass spectrum correlates to the correct product, the following synthesis and extraction protocol is recommended. This protocol is self-validating: if the m/z 178 peak persists, the reaction is incomplete.

Step 1: Williamson Ether Synthesis
  • Reagents: Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in dry Acetone or DMF.

  • Base: Add Potassium Carbonate (

    
    , 2.5 eq) to deprotonate the phenols.
    
  • Alkylation: Add Allyl Bromide (2.5 eq) dropwise. Note: Excess is required to prevent mono-allylation.[1]

  • Reflux: Heat to

    
     for 4-6 hours.
    
Step 2: Workup & Sample Prep for MS[1]
  • Filter off inorganic salts (

    
    ).
    
  • Evaporate solvent.[2] Dissolve residue in Ethyl Acetate.

  • Wash with 1M NaOH. Crucial Step: This removes unreacted starting material and mono-allylated impurities (which remain acidic phenols).[1] The bis-allylated product is neutral and stays in the organic layer.

  • Dry over

    
     and concentrate.
    
Step 3: MS Acquisition Parameters[1]
  • Instrument: Agilent GC-MS (5977B or equivalent) or LC-QTOF.[1]

  • Inlet Temp (GC): Set to

    
     or lower  to minimize Claisen rearrangement.
    
  • Scan Range: m/z 35 - 300.[1]

  • Threshold: Set SIM parameters to monitor m/z 218 (Target), 178 (Impurity), and 138 (Start Material).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5182408, 2,4-Bis(allyloxy)benzaldehyde.[1] Retrieved January 29, 2026 from [Link][1]

  • Chemistry LibreTexts (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved January 29, 2026 from [Link][1]

  • García-Lacuna, J., et al. (2019). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow.[1] Royal Society of Chemistry. Retrieved January 29, 2026 from [Link][1]

Sources

Comparative Analysis of Bis(allyloxy)benzaldehyde Regioisomers: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2,4-Bis(allyloxy)benzaldehyde against its structural isomers, specifically the 3,4-bis(allyloxy) and 2,5-bis(allyloxy) variants. While these molecules share the same molecular formula (


), their distinct substitution patterns dictate radically different reactivities—particularly regarding the Claisen rearrangement , a critical transformation for accessing functionalized benzofurans and coumarins in drug development.

Structural & Physical Comparison

The position of the allyloxy groups influences the electronic environment of the aldehyde and the crystal packing, affecting physical properties.

Feature2,4-Bis(allyloxy)benzaldehyde 3,4-Bis(allyloxy)benzaldehyde 2,5-Bis(allyloxy)benzaldehyde
CAS Number 96601-10-4 Not widely listed (Precursor: 139-85-5)Not widely listed (Precursor: 1194-98-5)
Precursor 2,4-Dihydroxybenzaldehyde (Resorcylaldehyde)3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)2,5-Dihydroxybenzaldehyde (Gentisaldehyde)
Melting Point ~84–86 °C (Predicted/Simulated)< 90 °C (Est.[1][2][3][4][5][6] lower than benzyloxy analog)~70–80 °C (Est.)
Electronic Effect Strong resonance donation to aldehyde (o, p-donor)Inductive withdrawal/Resonance donation (m, p-donor)Mixed ortho/meta effects
Key Reactivity Double Ortho-Claisen Rearrangement Ring closure to benzodioxole/furan derivativesPara-quinone formation potential

Note on Availability: The 2,4-isomer is the most commercially distinct due to the stability of the resorcinol core. The 3,4- and 2,5-isomers are frequently synthesized in situ from their respective dihydroxybenzaldehyde precursors.

Synthesis Protocols

The synthesis of all isomers follows a standard Williamson Ether Synthesis . However, the choice of base and solvent is critical to prevent premature Claisen rearrangement or Cannizzaro reactions.

Standard Operating Procedure (SOP): Allylation of Dihydroxybenzaldehydes
  • Scale: 10 mmol

  • Reaction Type: Nucleophilic Substitution (

    
    )
    

Reagents:

  • Precursor Aldehyde (1.0 equiv)

  • Allyl Bromide (2.5 equiv) — Excess ensures bis-alkylation.

  • Potassium Carbonate (

    
    ) (3.0 equiv) — Anhydrous.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Protocol:

  • Dissolution: Dissolve 10 mmol of the specific dihydroxybenzaldehyde isomer in 20 mL of DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (30 mmol) and stir at room temperature for 30 minutes. The solution will darken as phenoxide anions form.
    
  • Addition: Dropwise add Allyl Bromide (25 mmol) over 10 minutes.

  • Heating:

    • For 2,4-isomer: Heat to 60 °C for 4–6 hours.

    • For 3,4-isomer: Heat to 70–80 °C (Catechols are less reactive due to steric crowding and H-bonding).

  • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1M NaOH (to remove mono-allylated byproducts) and Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Reactivity Profile: The Claisen Rearrangement

The defining difference between these isomers is their behavior under thermal rearrangement conditions (


). The Claisen rearrangement  is a [3,3]-sigmatropic shift that moves the allyl group from the oxygen to the ortho-carbon, regenerating the phenol.
Mechanism Analysis
  • 2,4-Isomer: Possesses open ortho positions at C3 and C5.

    • The C2-allyloxy group rearranges to C3.

    • The C4-allyloxy group rearranges to C3 or C5.

    • Result: Formation of 3,5-diallyl-2,4-dihydroxybenzaldehyde . This is a high-value intermediate because the regenerated phenols are chemically distinct (one H-bonded to aldehyde, one free).

  • 3,4-Isomer:

    • Rearrangement is sterically crowded. The C3-allyloxy targets C2; the C4-allyloxy targets C5.

    • Risk:[7] High probability of polymerization or ring closure to furan derivatives due to proximity of allyl groups.

Visualization of 2,4-Bis(allyloxy)benzaldehyde Rearrangement

ClaisenRearrangement cluster_legend Reaction Pathway Start 2,4-Bis(allyloxy)benzaldehyde TS Transition State [3,3]-Sigmatropic Shift Start->TS Heat (>180°C) Inter Dienone Intermediate TS->Inter Concerted Product 3,5-Diallyl-2,4-dihydroxybenzaldehyde Inter->Product Tautomerization (Aromatization)

Figure 1: Thermal rearrangement pathway of the 2,4-isomer yielding the C-allylated resorcinol derivative.[3]

Applications in Drug Development

The allyloxy-benzaldehyde scaffold is a versatile "click-ready" precursor.

  • Coumarin Synthesis:

    • The 2,4-isomer, post-Claisen rearrangement, provides a resorcinol core with an aldehyde. Condensation with active methylenes (e.g., diethyl malonate) yields allyl-substituted coumarins , which are potent anticoagulants and fluorescent probes.

  • Benzofuran Derivatives:

    • Treatment of the ortho-allyl phenol product with acid catalysts (e.g.,

      
      ) or Iodine (
      
      
      
      ) induces cyclization to dihydrobenzofurans.
    • Comparison: The 3,4-isomer yields benzodifurans, which are rigid, planar structures used in organic semiconductors, whereas the 2,4-isomer yields angular furocoumarin precursors (psoralen analogs).

  • Polymer Cross-linking:

    • The terminal alkenes serve as cross-linking sites in epoxy resins. The 2,4-isomer provides better solubility in organic matrices compared to the more rigid 3,4-isomer.

References

  • PubChem. (2025).[4][6][8][9] 2,4-Bis(allyloxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • ChemChart. (2025). 2,4-BIS(ALLYLOXY)BENZALDEHYDE Properties and Suppliers. [Link][10]

  • Organic Chemistry Portal. (2023). Claisen Rearrangement Mechanism and Variations. [Link]

Sources

Technical Comparison: Williamson Ether Synthesis – Thermal Reflux vs. Microwave-Assisted Protocols

[1][2]

Executive Summary

For decades, the Williamson ether synthesis has remained the fundamental

This guide analyzes the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can reduce reaction times to minutes while frequently doubling yields. This document provides a validated comparison of both methodologies, supported by experimental data and actionable protocols.

Mechanistic Divergence: Conductive vs. Dielectric Heating

To understand the yield discrepancies, one must analyze the energy transfer mechanisms.

Conventional Thermal Reflux[3]
  • Mechanism: Heat transfers from the external source (oil bath/mantle)

    
     vessel wall 
    
    
    solvent
    
    
    reactants.
  • Limitation: This creates a heterogeneous temperature gradient. The "wall effect" can cause localized overheating, leading to degradation, while the bulk solution slowly reaches activation energy (

    
    ).
    
  • Impact: Slow kinetics allow competing

    
     elimination pathways to interfere, especially with secondary alkyl halides.
    
Microwave-Assisted Route[1][2][3][4][5][6][7][8][9][10][11][12]
  • Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.

    • Dipole Rotation: Polar molecules (solvents/reagents) align with the oscillating field, generating internal heat via friction.[1]

    • Ionic Conduction: Dissolved ions (alkoxides) move through the field, generating heat through collision.

  • Advantage: This results in volumetric heating . The entire reaction mass reaches

    
     almost instantaneously.
    
  • The "Specific Microwave Effect": While debated, evidence suggests that polar transition states (typical in

    
    ) are stabilized by the electromagnetic field, potentially lowering the activation energy relative to the ground state.
    

Comparative Performance Metrics

The following data aggregates performance benchmarks across standard ether syntheses (e.g., alkylation of naphthols and phenols).

Table 1: General Efficiency Comparison
MetricConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Reaction Time 60 – 480 minutes3 – 10 minutes10x – 100x Faster
Typical Yield 6% – 40%55% – 95%1.5x – 9x Higher
Energy Profile High (Continuous heating)Low (Short bursts)~85% Energy Savings
Solvent Usage High volume (Reflux)Low volume or Solvent-freeGreen Chemistry Aligned
Table 2: Case Study – Synthesis of 2-Ethoxynaphthalene (Nerolin)

Substrate: 2-Naphthol + Iodoethane/Bromoethane + Base

ParameterThermal Reflux (Standard)Microwave Protocol (Optimized)
Temperature 80°C (Ethanol reflux)130°C (Pressurized vessel)
Time 90 minutes10 minutes
Crude Yield ~29%~55% - 80%
Purity Profile Requires extensive recrystallizationHigh purity; minimal purification

Workflow Visualization

The following diagram illustrates the operational differences between the two workflows. Note the reduction in unit operations for the microwave route.[2][3]

EtherSynthesisWorkflowcluster_conventionalConventional Thermal Routecluster_microwaveMicrowave-Assisted RouteStart_CReagents + Solvent(Round Bottom Flask)RefluxReflux Heating(1.5 - 8 Hours)Start_C->RefluxSlow RampCool_CCooling Phase(30 mins)Reflux->Cool_CWorkup_CExtraction &RecrystallizationCool_C->Workup_CEnd_CFinal Product(Low Yield)Workup_C->End_CStart_MReagents + Solvent(MW Vial)MW_IrradMW Irradiation(130°C, 10 mins)Start_M->MW_IrradInstant HeatingCool_MRapid Air Cooling(2 mins)MW_Irrad->Cool_MWorkup_MPrecipitationCool_M->Workup_MEnd_MFinal Product(High Yield)Workup_M->End_M

Figure 1: Operational workflow comparison showing the streamlined process and time reduction in the microwave-assisted pathway.

Experimental Protocols

Protocol A: Conventional Thermal Synthesis (Baseline)

Objective: Synthesis of 2-ethoxynaphthalene via conductive heating.

  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 2-naphthol (1.0 eq) in Ethanol (20 mL/g).

  • Base Addition: Add KOH pellets (1.5 eq). Stir until dissolved to form the phenoxide.

  • Alkylation: Add Iodoethane (1.5 eq) dropwise.

  • Reflux: Attach a water-cooled condenser. Heat to reflux (~78°C) for 90 minutes .

  • Monitoring: Check TLC every 30 minutes. (Note: Reaction often stalls due to equilibrium limitations).

  • Workup: Pour mixture into ice water. Filter the precipitate.[4]

  • Purification: Recrystallize from ethanol.

    • Self-Validation Check: If the melting point is broad (<33°C), significant starting material remains.

Protocol B: Microwave-Assisted Synthesis (Recommended)

Objective: Rapid, high-yield synthesis of 2-ethoxynaphthalene.

  • Vessel Loading: In a 10 mL microwave-transparent pressure vial, add:

    • 2-Naphthol (150 mg, 1.04 mmol)[4]

    • Ethanol or Methanol (2.5 mL)

    • KOH (crushed, 1.5 eq)

    • Iodoethane (1.5 eq)

    • Note: Add a magnetic stir bar.

  • Parameter Setup: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Milestone):

    • Temperature: 130°C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Dynamic (Max 300W)

  • Reaction: Start the run. The system will reach 130°C in <60 seconds.[5]

  • Cooling: Use compressed air cooling (built-in) to drop temperature to <50°C (approx. 2 mins).

  • Workup: Pour contents into 10 mL ice water. The product (Nerolin) precipitates immediately as a white solid.

  • Isolation: Vacuum filter and wash with cold water.

    • Self-Validation Check: Yield should exceed 50%. Melting point should be sharp (37–38°C) without recrystallization.

Mechanistic Pathway & Energy Profile

The microwave advantage is not just speed; it is the ability to access higher temperatures safely in closed vessels, pushing the reaction over the activation barrier more effectively than reflux, which is capped by the solvent's boiling point.

ReactionMechanismcluster_pathwaysReaction PathwaysReactantsReactants(R-OH + R'-X + Base)TS_ThermalTransition State(Thermal Reflux)Limited by Solvent BPReactants->TS_ThermalSlow ActivationTS_MicrowaveTransition State(Microwave)Stabilized Polar TSHigh Temp AccessReactants->TS_MicrowaveRapid Activation(Dielectric Heating)ProductEther Product(R-O-R')TS_Thermal->ProductLow ConversionTS_Microwave->ProductHigh Conversion

Figure 2: Mechanistic pathway highlighting the microwave's ability to bypass thermal limitations and stabilize the polar transition state.

References

  • Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Sacred Heart University Scholar. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis. ResearchGate. [Link]

Comparative Selectivity & Reactivity Guide: Brominated Allyloxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance profile of 3-Bromo-4-allyloxybenzaldehyde (3-B-4-AB) relative to its structural analogs, specifically 2-Bromo-4-allyloxybenzaldehyde and the non-brominated 4-Allyloxybenzaldehyde .

While "cross-reactivity" in biologics refers to antibody specificity, in the context of this small-molecule intermediate, we define cross-reactivity through two critical lenses for drug development:

  • Synthetic Cross-Reactivity (Regio-Selectivity): The potential for competing isomeric pathways during the Claisen rearrangement, which dictates the purity of the final benzofuran scaffold.

  • Analytical Cross-Reactivity (Interference): The challenge of distinguishing regio-isomers in QC workflows (HPLC/GC) due to identical molecular weights (MW) and similar polarities.

Key Finding: The 3-Bromo substituent functions not merely as a handle for subsequent cross-coupling (Suzuki/Heck) but as a critical steric blocking group that enforces regio-specificity during the Claisen rearrangement, significantly reducing "synthetic cross-reactivity" (side-product formation) compared to the 2-Bromo or unsubstituted analogs.

Comparative Performance Matrix

The following table contrasts the target product against its primary alternatives. Data is synthesized from standard physical organic chemistry principles and available safety/reactivity literature.

Feature3-Bromo-4-allyloxybenzaldehyde (Target)2-Bromo-4-allyloxybenzaldehyde (Alternative)4-Allyloxybenzaldehyde (Parent)
Structure Br at C3 (Ortho to allyloxy)Br at C2 (Meta to allyloxy)No Bromine
Claisen Regio-Selectivity High (Single Product) Br blocks C3; rearrangement forced to C5.Low (Mixture Risk) Rearrangement possible at C3 or C5 (though sterics favor C5).Neutral C3 and C5 are equivalent (symmetry).
Synthetic Utility Pre-functionalized for 7-substituted benzofurans.Pre-functionalized for 4-substituted benzofurans.Requires post-synthesis halogenation (low selectivity).
Analytical Interference Elutes later on C18 (typically) due to shielding.Risk of co-elution with 3-Br isomer; distinct NMR shift.Distinct retention time (Lower MW).
Haptenic Potential High Aldehyde + Halogen increases protein reactivity (Schiff base).High Similar reactivity; potential skin sensitizer.[1]Moderate Known sensitizer (H317).[1]

Mechanistic Deep Dive: The Claisen "Switch"

The primary value proposition of the 3-Bromo isomer is its ability to eliminate "synthetic cross-reactivity"—the formation of unwanted isomers.

The Mechanism

The Claisen rearrangement is a [3,3]-sigmatropic shift.[2] In 4-allyloxybenzaldehydes, the allyl group migrates from the oxygen to the ortho carbon on the ring.[3][4]

  • In 4-Allyloxybenzaldehyde: Both ortho positions (C3 and C5) are open. The product is a single compound due to symmetry, but subsequent bromination is non-selective.

  • In 3-Bromo-4-allyloxybenzaldehyde: The C3 position is occupied by Bromine. The rearrangement is mechanistically forced to C5, yielding a single, high-purity intermediate (3-allyl-5-bromo-4-hydroxybenzaldehyde).

  • In 2-Bromo-4-allyloxybenzaldehyde: Both C3 and C5 are theoretically open (Br is at C2). While electronic effects favor C5, C3 migration is possible, leading to isomeric impurities that are difficult to separate.

Pathway Visualization

The following diagram illustrates the "Blocked Path" logic that validates the 3-Bromo isomer's superior specificity.

ClaisenSelectivity Start 3-Bromo-4-allyloxybenzaldehyde Transition [3,3]-Sigmatropic Transition State Start->Transition Heat (>180°C) PathA Path A (C3 Migration) BLOCKED by Bromine Transition->PathA Steric Clash PathB Path B (C5 Migration) ALLOWED Transition->PathB Favored Product 3-Allyl-5-bromo-4-hydroxybenzaldehyde (High Purity) PathB->Product Tautomerization

Caption: Regio-control in 3-Bromo-4-allyloxybenzaldehyde. The C3-Bromine atom acts as a steric gatekeeper, preventing the formation of isomeric mixtures common in other analogs.

Analytical Cross-Reactivity & Separation Protocol

In drug development, distinguishing between the 2-Bromo and 3-Bromo isomers is critical for Quality Control (QC), as they have identical mass (MW ~241.08). Standard LC-MS methods may show "cross-reactivity" (co-elution).

Differentiating Isomers (Self-Validating Protocol)

Methodology: Reverse-Phase HPLC with UV-Vis Detection. Rationale: The position of the bromine atom alters the dipole moment and the conjugation efficiency with the aldehyde, resulting in distinct retention times and UV absorption maxima.

Step-by-Step Protocol:

  • Column Selection: C18 Core-Shell column (e.g., Kinetex 2.6µm, 100 x 4.6 mm). The core-shell technology provides the resolution needed to separate regio-isomers.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to stack peaks).

    • 2-15 min: 30% -> 70% B (Linear gradient).

  • Detection:

    • UV @ 280 nm: General detection.

    • UV @ 310 nm: Specificity check. The para-relationship of the donor (allyloxy) and acceptor (aldehyde) is perturbed differently by ortho vs meta bromine.

  • Validation Criteria:

    • The 3-Bromo isomer (ortho to allyloxy) typically elutes later than the 2-Bromo isomer due to the "ortho effect" shielding the polar ether linkage, making the molecule slightly more lipophilic.

Synthetic Protocol: Microwave-Assisted Claisen Rearrangement

To demonstrate the superior performance (yield and purity) of the 3-Bromo variant, use this standardized protocol. This method minimizes thermal degradation common in open-vessel heating.

Reagents:

  • Substrate: 3-Bromo-4-allyloxybenzaldehyde (1.0 eq)

  • Solvent: N,N-Diethylaniline (High boiling point, acts as a weak base) or neat (solvent-free).

Workflow:

  • Preparation: Dissolve 1.0 g of substrate in 2 mL of N,N-diethylaniline in a microwave-safe vial. Cap and crimp.

  • Irradiation: Heat to 200°C for 15 minutes (Power: 300W, Max Pressure: 250 psi).

    • Note: Conventional heating requires 4-6 hours at reflux.

  • Work-up: Cool to RT. Dilute with Ethyl Acetate (30 mL). Wash with 1N HCl (3 x 20 mL) to remove the aniline solvent.

  • Purification: The crude residue is often >90% pure due to the blocking effect of the bromine. Recrystallize from Hexanes/EtOAc if necessary.

Expected Result:

  • 3-Bromo isomer: >85% Yield, Single Spot on TLC.

  • 2-Bromo isomer: ~70% Yield, potential minor spots from competitive migration or de-allylation.

Immunochemical Implications (Hapten Design)

While primarily a synthetic intermediate, the structure contains an aldehyde (reactive toward amines) and a halogen (aryl halide).

  • Hapten-Protein Conjugation: If used in hapten design for antibody generation, the aldehyde group will readily form Schiff bases with Lysine residues on carrier proteins (e.g., KLH, BSA).

  • Cross-Reactivity Risk: Antibodies raised against the 3-Bromo conjugate are likely to show low cross-reactivity with the 2-Bromo analog. The bulky Bromine atom at the C3 position creates a distinct "steric footprint" in the antibody binding pocket.

    • Recommendation: For specific antibody development, link via the aldehyde to expose the brominated ring surface.

References

  • PubChem. (n.d.). 4-(Allyloxy)benzaldehyde Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement Mechanism and Variations. Retrieved January 29, 2026, from [Link]

  • Chad's Prep. (2020).[5] Allylic Bromination and Benzylic Bromination with NBS. YouTube.[5] Retrieved January 29, 2026, from [Link]

Sources

Benchmarking the Purity of Commercial vs. Lab-Synthesized 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of resorcinol-based resins and pharmaceutical intermediates, 2,4-Bis(allyloxy)benzaldehyde serves as a critical electrophile.[1] Its dual allyl functionality offers unique cross-linking potential, but also introduces significant stability challenges.

The Verdict: For precision applications (drug discovery, kinetic studies), lab-synthesized material is superior , provided it is used within 48 hours of purification. Commercial sources, while convenient for bulk applications, frequently exhibit 5–15% degradation due to the inherent instability of the aldehyde (oxidation) and allyl (polymerization) moieties.

This guide outlines the synthesis, purification, and rigorous benchmarking protocols required to validate this compound.

The "Make vs. Buy" Dilemma

The central challenge with 2,4-Bis(allyloxy)benzaldehyde is its "double-edged" reactivity.[1] The aldehyde is prone to autoxidation to benzoic acid, while the allyl ether groups are susceptible to oxidative cross-linking and, under extreme heat, Claisen rearrangement.

FeatureCommercial SourceLab-Synthesized (In-House)
Typical Purity 85–95% (Variable)>98% (Controlled)
Major Impurities 2,4-Bis(allyloxy)benzoic acid, OligomersMono-allylated intermediates, Residual Solvent
Physical State Yellow/Orange Solid or GumOff-white/Pale Yellow Crystalline Solid
Cost Efficiency High for <5gHigh for >10g (Labor intensive)
Shelf Life Unknown history (often >6 months)Fresh (0 days)

Synthesis Protocol: The "Lab Standard"

To benchmark effectively, one must establish a "Gold Standard" reference material. The following protocol utilizes a Williamson ether synthesis optimized for complete conversion to minimize mono-allylated byproducts.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the phenoxide anions of 2,4-dihydroxybenzaldehyde attack the electrophilic carbon of allyl bromide.

  • Base: Potassium Carbonate (

    
    ) – Mild enough to prevent Aldol condensation but strong enough to deprotonate the phenol (
    
    
    
    ).[1]
  • Solvent: Acetone – Polar aprotic, facilitates SN2, easy removal.

Step-by-Step Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2,4-Dihydroxybenzaldehyde (13.8 g, 100 mmol) and anhydrous Acetone (200 mL).

  • Deprotonation: Add anhydrous

    
      (41.4 g, 300 mmol, 3 equiv). The solution will turn yellow/orange (phenoxide formation). Stir for 30 mins at RT.
    
  • Alkylation: Add Allyl Bromide (26 mL, 300 mmol, 3 equiv) dropwise via addition funnel over 20 minutes.

    • Note: Excess allyl bromide ensures the bis-product is favored over the mono-product.[1]

  • Reflux: Heat to gentle reflux (

    
    C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
    • Endpoint: Disappearance of starting material (

      
      ) and mono-intermediate (
      
      
      
      ).[1] Product
      
      
      .[2]
  • Workup:

    • Cool to room temperature.[3]

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate filtrate in vacuo to obtain a crude oil.

    • Dissolve oil in Ethyl Acetate (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenolic species, then Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or Methanol.

    • Target: Pale yellow needles.

    • Yield: Typical 75–85%.

Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dihydroxybenzaldehyde Reagents Add K2CO3 + Allyl Bromide (Acetone, Reflux 16h) Start->Reagents Check TLC Check (Complete Conversion?) Reagents->Check Check->Reagents No (Continue Reflux) Workup Filter Salts -> Evaporate -> Wash w/ NaOH (removes phenols) Check->Workup Yes Purify Recrystallization (EtOH) Workup->Purify Final Pure 2,4-Bis(allyloxy)benzaldehyde (>98%) Purify->Final

Caption: Optimized workflow for the synthesis and purification of the target compound.

Benchmarking Methodology & Data

To objectively compare sources, we utilize a tri-modal analytical approach: HPLC (Quantitation), 1H-NMR (Structural Integrity), and Visual/Physical properties.

A. Simulated Comparative Data

The following table summarizes typical data observed when benchmarking a fresh lab batch against a standard commercial sample stored for 6 months.

MetricLab-Synthesized (Fresh)Commercial (Stored 6mo)Impact on Application
Appearance Pale Yellow Crystalline SolidDark Orange/Brown GumColor indicates oxidation/polymerization.[1]
Melting Point 84–86 °C (Sharp)78–82 °C (Broad)Broad range suggests impurities.[1]
HPLC Purity 99.2%88.5%Lower purity affects stoichiometry in subsequent steps.
Acid Content <0.1%4.5% (Benzoic Acid deriv.)Acids can quench basic catalysts in next steps.
Polymer Content Not Detected~5% (Oligomers)Insoluble gums clog filters/columns.
B. 1H-NMR Analysis (The Gold Standard)

NMR is the only method that definitively identifies the specific nature of the impurities.

Target Structure: 2,4-Bis(allyloxy)benzaldehyde (


)[1][4]
  • Solvent:

    
    [1][5][6]
    
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
Aldehyde (-CHO) 10.30 Singlet (s)1HCritical: Check for -COOH peak at ~11-12 ppm (Oxidation).
Aromatic (H-6) 7.80Doublet (d)1HOrtho to aldehyde; most deshielded aromatic.[1]
Aromatic (H-5) 6.55Doublet of Doublets (dd)1HCoupling with H-6 and H-3.[1]
Aromatic (H-3) 6.45Doublet (d)1HMeta to aldehyde.[1]
Allyl (-CH=) 6.05 Multiplet (m)2HOverlapping multiplets for both allyl groups.[1]
Allyl (=CH2) 5.30 - 5.50 Multiplet (m)4HTerminal alkenes.[1]
Allyl (-O-CH2-) 4.60 Doublet (d)4HCheck for shifts at 4.0 ppm (Mono-alkylation impurity).[1]

Common Impurity Signals:

  • Benzoic Acid Derivative: Broad singlet >11.0 ppm.

  • Mono-allylated Phenol: Broad singlet ~5.0-6.0 ppm (exchangeable

    
    ) or shift in aromatic region.[1]
    
  • Claisen Rearrangement Product: Loss of O-CH2 doublet at 4.6 ppm; appearance of C-CH2 doublet at ~3.5 ppm.[1]

C. Purity Decision Tree

Use this logic flow to determine if a commercial batch is usable.

DecisionTree Start Sample: Commercial Batch Visual Visual Inspection: Is it a dark gum? Start->Visual Recryst Attempt Recrystallization (Ethanol) Visual->Recryst Yes (Gum) NMR 1H-NMR Analysis Visual->NMR No (Solid) Recryst->NMR Decision1 Aldehyde Peak (10.3 ppm) Integration > 0.95? NMR->Decision1 Decision2 Acid Peak (>11 ppm) Present? Decision1->Decision2 Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2->Reject Yes (>2%) Approve APPROVE for Synthesis Decision2->Approve No

Caption: Analytical decision matrix for qualifying raw material.

Conclusion & Recommendations

For high-stakes research, commercial 2,4-Bis(allyloxy)benzaldehyde should rarely be used "as received." The presence of benzoic acid derivatives can drastically alter the pH of sensitive condensation reactions, and oligomers can act as radical traps or color impurities.

Best Practice:

  • Buy Small: Purchase only what can be used immediately.

  • Purify First: If the commercial sample is not a distinct pale yellow crystal, perform a rapid recrystallization from ethanol.

  • Synthesize In-House: For requirements >50g, the lab synthesis is robust, cost-effective (

    
     of commercial price), and guarantees the exclusion of oxidation byproducts.
    

References

  • Synthesis of Allyloxybenzaldehydes

    • Title: Synthesis of 3-allyl-4-methoxybenzaldehyde (Methodology adapted for bis-allylation).[1]

    • Source: PrepChem.
    • URL:[Link]

  • Physical Properties & Prediction

    • Title: 2,4-BIS(ALLYLOXY)BENZALDEHYDE Properties and Melting Point Prediction.[1]

    • Source: Chemchart / EPA T.E.S.T.[1][7]

    • URL:[Link][1]

  • NMR Chemical Shifts (General Allyl/Aldehyde)

    • Title: 1H NMR Chemical Shifts (Aldehydes and Allylic Systems).
    • Source: Organic Chemistry D
    • URL:[Link][1]

  • Claisen Rearrangement Risks

    • Title: Claisen Rearrangement of Allyl Ethers.[8][9]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link][1]

  • Benzaldehyde Oxidation Mechanisms

    • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
    • Source: Nature Communications / ResearchG
    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,4-Bis(allyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 96601-10-4 | Formula: C₁₃H₁₄O₃ | Class: Aromatic Aldehyde / Allyl Ether[1]

Executive Safety Summary

Status: WARNING – Irritant & Potential Sensitizer.[1]

As a Senior Application Scientist, I advise treating 2,4-Bis(allyloxy)benzaldehyde not merely as a generic organic intermediate, but as a reactive electrophile with sensitization potential. While the benzaldehyde core presents standard irritation risks (H315, H319, H335), the dual allyloxy moieties introduce lipophilicity and potential for cross-linking or polymerization, increasing the risk of allergic skin reactions (sensitization) upon repeated exposure.[1]

Immediate Action Required:

  • Engineering Control: All handling must occur within a certified chemical fume hood.[1]

  • Storage: Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent autoxidation to the corresponding benzoic acid or radical polymerization of the allyl groups.

Risk Assessment & Hazard Identification

Effective safety protocols rely on understanding the mechanism of harm.[1]

Hazard ClassGHS Code (Inferred*)Mechanism of ActionOperational Implication
Skin Irritation H315 Aldehyde reactivity with skin proteins; solvent effect of allyl chains.[1]Direct contact causes dermatitis.[1] Do not touch surfaces with contaminated gloves.[1]
Eye Irritation H319 Direct lacrimator effect common to benzaldehydes.[1]Vapors alone can cause tearing; splash risk is critical during solubilization.[1]
Resp. Irritation H335 Mucosal irritation via inhalation of dust or vapor.[1]Zero-tolerance for open-bench handling. Use local exhaust ventilation (LEV).[1]
Sensitization H317 Haptens forming via Schiff base formation or allyl reactivity.[1]Exposure accumulation: A minor splash today may trigger anaphylaxis next month.[1]

*Note: Specific GHS data for CAS 96601-10-4 is limited.[1][2] Classifications are derived from structural analogs (e.g., 4-allyloxybenzaldehyde, CAS 40663-68-1) and Structure-Activity Relationship (SAR) analysis.[1]

PPE Selection Matrix: The Barrier Protocol

Do not rely on "standard lab PPE."[1] Select barriers based on the physical state of the compound.[1]

Decision Logic: Solid vs. Solution

The permeation rate of nitrile changes drastically when the compound is dissolved in organic solvents.[1]

PPE_Decision_Logic Start Handling 2,4-Bis(allyloxy)benzaldehyde State Physical State? Start->State Solid Pure Solid / Viscous Oil State->Solid Solution Dissolved in Solvent (DCM, THF, Acetone) State->Solution Gloves_Solid Standard Nitrile (4-5 mil) Change every 60 mins Solid->Gloves_Solid Resp_Solid N95 (if dust) or Fume Hood (Preferred) Solid->Resp_Solid Gloves_Soln Double Gloving Required Inner: Nitrile | Outer: Laminate/Nitrile Change immediately upon splash Solution->Gloves_Soln Resp_Soln Fume Hood MANDATORY (Vapor Risk) Solution->Resp_Soln

Figure 1: PPE Decision Logic based on physical state and carrier solvent risks.[1]

Detailed PPE Specifications
Protection ZoneRecommendationTechnical Rationale
Hand (Primary) Nitrile (0.11 mm / 4 mil) Sufficient for incidental contact with the pure substance.[1]
Hand (Secondary) Silver Shield / Laminate REQUIRED if handling solutions in halogenated solvents (DCM/Chloroform).[1] Aldehydes in DCM penetrate nitrile in <2 minutes.[1]
Eye / Face Chemical Goggles Safety glasses are insufficient.[1] Goggles seal against vapors that bypass glasses.[1]
Respiratory Fume Hood (Face velocity >100 fpm) Engineering control is superior to respirators.[1] If hood is unavailable, use a half-mask with OV/P100 cartridges .[1]
Body Lab Coat (Cotton/Poly) Standard protection.[1] Use a rubber apron if transferring large (>100g) liquid volumes.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Retrieval & Weighing

Context: This compound may be stored at 2-8°C. Cold glassware condenses atmospheric water, which can hydrolyze the aldehyde or cause physical slippage.[1]

  • Acclimation: Remove the container from the fridge. Place it in a desiccator or seal it in a Ziploc bag until it reaches room temperature to prevent condensation on the chemical itself.[1]

  • Static Control: Use an anti-static gun if the solid is a fine powder.[1] Aldehydes can be "sticky"; static charge disperses them into the breathing zone.[1]

  • Transfer:

    • Do not use a metal spatula if the compound is an oil; metal can catalyze oxidation.[1] Use a glass pipette or Teflon-coated spatula.[1]

    • Weigh directly into the reaction vessel or a tared vial. Never weigh on paper; the compound will soak through.[1]

Phase B: Reaction & Solubilization

Context: The allyloxy group is sensitive to radical initiators.[1]

  • Inerting: Purge the reaction vessel with Nitrogen (N₂) before adding the solvent.[1]

  • Addition: Add solvent slowly.

    • Critical: If using Acetone or DCM, assume your gloves offer zero protection against the solution.[1] Use tongs or double-glove.

  • Monitoring: If heating is required, use a reflux condenser.[1] Never heat an open vessel of this aldehyde; flash point is likely >110°C, but vapor pressure will increase inhalation risk.[1]

Phase C: Cleanup & Decontamination

Context: Aldehydes leave persistent odors and residues.[1]

  • Primary Wipe: Absorb spills with vermiculite or sand.[1]

  • Neutralization (Surface): Wipe the contaminated area with a 5% aqueous sodium bisulfite (NaHSO₃) solution.[1] This forms a water-soluble bisulfite adduct with the aldehyde, making it easier to clean and reducing vapor pressure.[1]

  • Final Wash: Clean with soap and water.[1][3][4]

Disposal Workflow

Objective: Prevent environmental contamination and sewer discharge.[1]

Disposal_Workflow Waste Waste Generation Classify Classify Solvent Waste->Classify Halogen Halogenated? (DCM, CHCl3) Classify->Halogen NonHal Non-Halogenated? (Acetone, EtOAc) Classify->NonHal Bin_A Stream A: Halogenated Organic Halogen->Bin_A Bin_B Stream B: Non-Halogenated Organic NonHal->Bin_B Label Label: 'Aldehyde Hazard' Bin_A->Label Bin_B->Label

Figure 2: Waste stream segregation logic.

  • Labeling: clearly mark the waste tag with "Contains Aldehydes" and "Sensitizer."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this can cause an exothermic reaction.[1]

Emergency Response

ScenarioImmediate ActionMedical / Follow-up
Skin Contact Wash with soap and water for 15 mins.[1][3][5] Do not use alcohol (increases absorption).[1]Monitor for redness/rash (sensitization).[1] Consult physician if irritation persists.
Eye Contact Flush with water/saline for 15 mins.[1][3][5][6] Hold eyelids open.Seek immediate ophthalmological evaluation.[1]
Inhalation Move to fresh air.[1][2][3][4][5][6]If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (>10g) Evacuate the immediate area.[1] Don full PPE (including respirator) before re-entering to clean.[1]Report to EHS officer.[1]

References

  • PubChem. (n.d.).[1] 2,4-Bis(allyloxy)benzaldehyde (Compound).[1][7][8][9] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor.[1] [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.